Propargyl-PEG1-acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-prop-2-ynoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDYXLFHSFUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302043 | |
| Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55683-37-9 | |
| Record name | 55683-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propargyl-PEG1-acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the heterobifunctional linker, Propargyl-PEG1-acid, detailing its chemical properties, core applications in bioconjugation and proteomics, and comprehensive experimental protocols.
This compound is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology, drug discovery, and proteomics.[1][2] Its unique structure, featuring a terminal alkyne (propargyl group), a single polyethylene glycol (PEG) unit, and a carboxylic acid, provides researchers with a powerful tool for the precise covalent linkage of biomolecules.[3][4] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid moiety allows for straightforward conjugation to primary amines through amide bond formation.[5][6] The short PEG spacer enhances aqueous solubility and provides flexibility to the resulting conjugate without adding significant steric bulk.[4]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis, and visual representations of key workflows and signaling pathways.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including calculating molar equivalents and ensuring the purity of starting materials.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₈O₃ | [7] |
| Molecular Weight | 128.13 g/mol | [7] |
| CAS Number | 55683-37-9 | [7] |
| Purity | ≥95% | [7] |
| Appearance | Liquid | [7] |
| Storage Temperature | -20°C | [7] |
Core Applications
The dual functionality of this compound makes it a valuable reagent for a variety of applications in biomedical research:
-
Bioconjugation: The ability to orthogonally modify molecules is a cornerstone of bioconjugation. This compound can be used to link proteins, peptides, antibodies, and other biomolecules to various payloads, including fluorescent dyes, imaging agents, and therapeutic compounds.[6]
-
PROTAC Synthesis: this compound is an ideal building block for the synthesis of PROTACs.[8][9] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's properties, such as length and hydrophilicity, are critical for the efficacy of the resulting PROTAC.[1]
-
Surface Modification: The carboxylic acid group can be used to immobilize the linker onto amine-functionalized surfaces, while the propargyl group remains available for the subsequent attachment of other molecules via click chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving this compound.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine containing buffer (e.g., 100 mM carbonate/bicarbonate or 50 mM borate)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare a stock solution of the amine-containing molecule in the appropriate buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction vial, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule over the this compound is recommended.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the quenching solution and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting, dialysis, or another appropriate chromatographic method.
-
Logical Workflow for Amide Bond Formation
Caption: Workflow for the EDC/NHS-mediated conjugation of this compound to a primary amine.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the this compound conjugate and the azide-containing molecule in the reaction buffer.
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound conjugate and a 1.5 to 5-fold molar excess of the azide-containing molecule.
-
In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.
-
Add the CuSO₄/THPTA mixture to the reaction vial. The final concentration of copper is typically 50-250 µM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and excess reagents.
-
Signaling Pathway of CuAAC Reaction
Caption: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Application in PROTAC Synthesis: Ibrutinib-based BTK Degrader
This compound has been utilized in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling.[8][9] A common strategy involves conjugating an Ibrutinib analogue (a BTK inhibitor) to a ligand for an E3 ligase, such as pomalidomide which binds to Cereblon (CRBN).
Experimental Workflow for Ibrutinib-based PROTAC Synthesis:
The synthesis of an Ibrutinib-based PROTAC using this compound typically follows a two-step process:
-
Amide Coupling: The carboxylic acid of this compound is coupled to an amine-functionalized pomalidomide derivative using EDC/NHS chemistry, as described in Protocol 1.
-
CuAAC Reaction: The resulting propargyl-functionalized pomalidomide is then "clicked" to an azide-modified Ibrutinib analogue via the CuAAC reaction, as detailed in Protocol 2.
PROTAC Synthesis Workflow
Caption: A two-step workflow for the synthesis of an Ibrutinib-based PROTAC using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual-functional nature allow for the precise and efficient construction of complex bioconjugates and targeted therapeutics like PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a variety of research settings. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such well-designed chemical linkers will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Propargyl-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG1-acid, systematically named 3-(2-propyn-1-yloxy)propanoic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for conventional amide bond formation, provides a versatile platform for the covalent linkage of diverse molecular entities. The single polyethylene glycol (PEG) unit enhances aqueous solubility and provides a flexible spacer, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a propargyl group at one end, a carboxylic acid at the other, and a single ethylene glycol unit in between. This arrangement allows for orthogonal conjugation strategies, where the two functional groups can be reacted independently of each other.
Chemical Structure:
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [3]this compound serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its dual functionality enables the straightforward and efficient synthesis of complex bioconjugates with enhanced solubility and biocompatibility. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful application of this compound in a wide range of research and drug development endeavors, from fundamental studies in chemical biology to the creation of next-generation targeted therapeutics.
References
Propargyl-PEG1-acid: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propargyl-PEG1-acid, a heterobifunctional linker integral to the fields of bioconjugation, proteomics, and drug development. This document outlines its chemical properties, and functional applications, and provides generalized experimental protocols for its use.
Core Properties of this compound
This compound is a versatile molecule featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit. This structure allows for the sequential or orthogonal conjugation of two different molecules. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid can form a stable amide bond with primary amines. The PEG linker enhances solubility in aqueous media, a critical feature for biological applications.[1][2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C6H8O3 | [2][3][4][5][6] |
| Molecular Weight | 128.13 g/mol | [2][3][4][5][6] |
| CAS Number | 55683-37-9 | [4][7] |
| Purity | ≥95% to ≥98% | [2][5] |
| Appearance | Liquid | [4] |
| Storage Condition | -20°C | [4][5] |
Experimental Protocols
This compound's utility lies in its ability to link two molecules through two distinct chemical reactions. Below are generalized protocols for these key applications.
Amide Bond Formation with a Primary Amine-Containing Molecule
This protocol describes the conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) through the formation of an amide bond. This reaction typically employs a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5][6]
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[5][6]
-
Quenching Agent (e.g., hydroxylamine, Tris, or glycine)[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)
Methodology:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature. Prepare stock solutions of this compound in anhydrous DMF or DMSO. Dissolve the amine-containing molecule in the Coupling Buffer.[6]
-
Activation of Carboxylic Acid: In a reaction vial, dissolve this compound in the Activation Buffer. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-ester intermediate.[5][6]
-
Conjugation Reaction: Add the solution of the amine-containing molecule to the activated this compound. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal reaction of the NHS ester with the primary amine.[5][6] Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add a quenching agent to consume any unreacted NHS-ester.[5]
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as RP-HPLC or SEC, to remove unreacted reagents and byproducts.[5][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the propargyl-functionalized molecule (from the previous step) and an azide-containing molecule. This reaction is highly efficient and specific, forming a stable triazole linkage.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Aqueous buffer system (e.g., PBS)
Methodology:
-
Reagent Preparation: Prepare stock solutions of the propargyl-functionalized molecule, the azide-containing molecule, copper(II) sulfate, sodium ascorbate, and the stabilizing ligand in an appropriate buffer.
-
Reaction Setup: In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule.
-
Catalyst Preparation: In a separate tube, pre-mix the copper(II) sulfate and the stabilizing ligand.[8]
-
Initiation of Reaction: Add the copper/ligand complex to the mixture of the propargyl and azide-containing molecules. Initiate the cycloaddition by adding a freshly prepared solution of sodium ascorbate.[8]
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).
-
Purification: Once the reaction is complete, the desired triazole-linked conjugate can be purified using a suitable chromatography method to remove the copper catalyst and other reagents.
Visualized Experimental Workflow
The following diagram illustrates the sequential bioconjugation workflow using this compound.
Caption: Sequential conjugation workflow using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Synthesis of Propargyl-PEG1-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, characterization, and applications of Propargyl-PEG1-acid, a valuable heterobifunctional linker used extensively in bioconjugation and drug delivery. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Introduction
This compound, chemically known as 3-(prop-2-yn-1-yloxy)propanoic acid, is a versatile molecule featuring a terminal alkyne group and a carboxylic acid, connected by a short, hydrophilic ethylene glycol spacer.[1][2] The propargyl group allows for efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The carboxylic acid moiety can be readily activated to form stable amide bonds with primary amines.[1] This dual functionality makes it an ideal linker for attaching small molecules, peptides, or other biomolecules to various substrates, including nanoparticles and antibodies for applications such as antibody-drug conjugates (ADCs).[3][4]
Synthesis Route
The most common and efficient synthesis of this compound is a two-step process. The first step involves a Williamson ether synthesis to couple a protected form of 3-hydroxypropanoic acid with a propargyl halide. The second step is the deprotection (hydrolysis) of the carboxylic acid to yield the final product. To ensure chemoselectivity and prevent the carboxylic acid from interfering with the etherification, it is crucial to use an esterified form of 3-hydroxypropanoic acid, such as ethyl 3-hydroxypropanoate or tert-butyl 3-(prop-2-yn-1-yloxy)propanoate.
Synthesis Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(prop-2-yn-1-yloxy)propanoate
This procedure details the Williamson ether synthesis to form the propargyl ether intermediate.
Materials:
-
Ethyl 3-hydroxypropanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Propargyl bromide (80 wt. % in toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethyl 3-hydroxypropanoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-(prop-2-yn-1-yloxy)propanoate.
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 3-(prop-2-yn-1-yloxy)propanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-(prop-2-yn-1-yloxy)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Product Characterization
| Parameter | Value |
| Chemical Name | 3-(prop-2-yn-1-yloxy)propanoic acid |
| Synonyms | This compound |
| CAS Number | 55683-37-9 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity (typical) | ≥95% |
| Storage | -20°C, under inert atmosphere |
Spectroscopic Data (Expected)
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~4.2 (d, 2H, -O-CH₂-C≡CH), ~3.7 (t, 2H, -O-CH₂-CH₂-COOH), ~2.6 (t, 2H, -CH₂-COOH), ~2.4 (t, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~177 (-COOH), ~79 (-C≡CH), ~75 (-C≡CH), ~68 (-O-CH₂-), ~66 (-O-CH₂-), ~58 (-O-CH₂-C≡CH), ~35 (-CH₂-COOH) |
| Mass Spec (ESI-MS) | m/z 127.04 [M-H]⁻ |
Experimental Workflow and Logic
The synthesis workflow is designed to ensure high purity of the final product by protecting the reactive carboxylic acid group during the initial etherification step.
Caption: Experimental workflow for this compound synthesis.
Applications in Drug Development
This compound serves as a critical linker in the development of complex bioconjugates. Its hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media. The terminal alkyne is readily available for "click" reactions, enabling the attachment of various payloads such as toxins, fluorescent dyes, or other therapeutic agents to antibodies or other targeting moieties. This is particularly relevant in the field of Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry is paramount for therapeutic efficacy and safety.[3][4] Furthermore, it is used in proteomics and chemical biology for the labeling and tracking of biomolecules.
References
- 1. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 2. 1859379-85-3|3-(2-(Prop-2-yn-1-yloxy)ethoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 3. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 4. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
The Propargyl Group: A Cornerstone of Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group. This terminal alkyne functionality is a key player, its unique structural and electronic properties making it an ideal reaction partner for the formation of stable triazole linkages. This technical guide delves into the crucial role of the propargyl group in click chemistry, providing a comprehensive overview of its reactivity, applications, and the practical methodologies for its use.
The Pivotal Role of the Propargyl Group in CuAAC
The propargyl group, with its terminal carbon-carbon triple bond, is the quintessential alkyne component in CuAAC reactions. Its importance stems from a combination of electronic and steric factors that contribute to the high efficiency and broad applicability of this ligation chemistry.
Electronic Effects: The terminal alkyne of the propargyl group possesses a relatively acidic proton. In the presence of a copper(I) catalyst, this proton is readily removed to form a copper acetylide intermediate.[1] This step is crucial for activating the alkyne for the subsequent cycloaddition with an azide. The electron-withdrawing nature of the adjacent sp-hybridized carbons facilitates this deprotonation, making the propargyl group sufficiently reactive under mild reaction conditions.[2]
Steric Accessibility: The linear geometry of the alkyne and the small size of the terminal hydrogen atom in the propargyl group provide excellent steric accessibility for the copper catalyst and the incoming azide. This minimal steric hindrance allows for rapid and efficient formation of the triazole ring, even when the propargyl group is attached to large biomolecules.[3] Standard unactivated alkynes, often derived from propargyl building blocks, perform very well with good CuAAC catalysts and are used in most applications of the reaction.[3]
Reactivity and Stability: Propargyl compounds strike an excellent balance between reactivity and stability. They are reactive enough to participate efficiently in the CuAAC reaction but are generally stable to a wide range of functional groups and reaction conditions encountered in complex biological systems.[3] This "bioorthogonal" nature is a key reason for the widespread adoption of propargyl-based click chemistry in bioconjugation.
Quantitative Analysis of Propargyl Group Reactivity in CuAAC
The reactivity of the propargyl group in CuAAC can be compared to other terminal alkynes. The following table summarizes the performance of various alkyne substrates in the ligand-accelerated CuAAC process under typical bioconjugation conditions.
| Alkyne Substrate | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propargyl Ether B | R-O-CH₂-C≡CH | ~5 | ~15 |
| Propargyl Ether C | R-O-CH₂-C≡CH | ~5 | ~15 |
| Propargyl Ether D | R-O-CH₂-C≡CH | ~6 | ~18 |
| Propiolamide A | R-CO-C≡CH | ~4 | ~12 |
| Tertiary Propiolamide E | R₂N-CO-C≡CH | ~7 | ~20 |
| Phenylacetylene H | Ph-C≡CH | ~8 | ~25 |
| 4-Pentynoic Acid L | HOOC-(CH₂)₂-C≡CH | ~10 | ~30 |
Data adapted from a study comparing the performance of various alkyne substrates in ligand-accelerated CuAAC under bioconjugation conditions.[3]
As the data indicates, propargyl ethers exhibit excellent reactivity, comparable to and in some cases surpassing that of electronically activated propiolamides, without the increased propensity for Michael addition.[3]
Experimental Protocols
Detailed methodologies for key experiments involving the propargyl group in click chemistry are provided below.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of a propargyl-functionalized molecule with an azide-containing counterpart.
Materials:
-
Propargyl-functionalized molecule (e.g., Propargyl-PEG3-acid)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Degassed solvents (e.g., water, DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the propargyl-functionalized molecule in DMSO or water.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 200 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in degassed Reaction Buffer.
-
Add the propargyl-functionalized molecule to the reaction mixture. A slight excess (1.2 to 2 equivalents) relative to the azide is often used.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS.
-
-
Purification:
-
Upon completion, the conjugate can be purified using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC) to remove unreacted starting materials and the catalyst system.
-
Protocol 2: Synthesis of a PROTAC using a Propargyl-Linker
This protocol outlines the synthesis of a Proteolysis Targeting Chimera (PROTAC) using a propargyl-containing linker, illustrating a key application in drug discovery.
Step 1: Amide Coupling
-
Dissolve the amine-containing ligand (either the protein of interest ligand or the E3 ligase ligand) and Propargyl-PEG3-acid (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the alkyne-functionalized ligand by flash chromatography.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized ligand from Step 1 and the azide-functionalized second ligand (1.2 equivalents) in a mixture of t-BuOH and water (1:1).
-
Add a solution of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) via a Propargyl-Linker
This protocol details the preparation of an ADC, a targeted therapeutic, using a propargyl-functionalized linker.
Step 1: Antibody Modification with a Propargyl Linker
-
Buffer exchange the monoclonal antibody (mAb) into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Activate the carboxylic acid of Propargyl-PEG3-acid using EDC and Sulfo-NHS.
-
Add the activated linker to the antibody solution and incubate at room temperature for 2-4 hours to form a stable amide bond with lysine residues.
-
Purify the alkyne-modified antibody (mAb-alkyne) using size-exclusion chromatography.
Step 2: Payload Conjugation via Click Chemistry
-
To the purified mAb-alkyne, add the azide-functionalized cytotoxic payload.
-
Prepare the CuAAC catalyst system as described in Protocol 1 (CuSO₄ and THPTA).
-
Add the catalyst and sodium ascorbate to the antibody-payload mixture.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final ADC using size-exclusion chromatography to remove excess payload and catalyst components.
Visualizing the Role of the Propargyl Group: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes where the propargyl group is central to the click chemistry reaction.
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Workflow for the synthesis of a PROTAC using a propargyl-containing linker.
Caption: Workflow for the synthesis of an ADC using a propargyl-containing linker.
Conclusion
The propargyl group is an indispensable component of click chemistry, particularly the widely used CuAAC reaction. Its favorable electronic and steric properties, coupled with its inherent stability, make it an ideal functional group for creating robust and specific covalent linkages under mild, biocompatible conditions. The versatility of the propargyl group is evident in its widespread application in the synthesis of complex biomolecular conjugates, such as PROTACs and ADCs, which are at the forefront of modern drug discovery. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the power of the propargyl group in their own click chemistry endeavors. As the field of chemical biology continues to evolve, the fundamental role of the propargyl group in enabling elegant and efficient molecular connections is certain to endure.
References
The Lynchpin of Bioconjugation: Unraveling the Function of the Carboxylic Acid Group in Propargyl-PEG1-acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, precision and efficiency are paramount. Heterobifunctional linkers are cornerstone tools in this arena, enabling the covalent linkage of disparate molecular entities to create novel therapeutics, diagnostics, and research tools. Among these, Propargyl-PEG1-acid has emerged as a versatile and widely utilized linker. Its architecture, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for classical amide bond formation, offers a powerful and orthogonal strategy for the construction of complex biomolecular conjugates.[1][2] The single polyethylene glycol (PEG) unit enhances the linker's hydrophilicity, improving solubility in aqueous media, a critical attribute for biological applications.[3][4]
This technical guide provides an in-depth exploration of the pivotal role of the carboxylic acid group in this compound. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols for its activation and conjugation, present quantitative data to guide reaction optimization, and illustrate its application in key workflows such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The Carboxylic Acid Group: A Versatile Handle for Amide Bond Formation
The terminal carboxylic acid (-COOH) of this compound serves as a versatile reactive handle for the covalent modification of biomolecules, nanoparticles, and surfaces. Its primary function is to react with primary amine groups (-NH2), which are abundantly present in biological macromolecules such as the lysine residues of proteins and antibodies, to form a highly stable amide bond.[1]
However, the direct reaction between a carboxylic acid and an amine is generally slow under physiological conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. This is typically achieved using carbodiimide coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being the most common, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] Other activators such as dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) can also be employed.[4]
The activation process proceeds via a two-step mechanism:
-
Formation of a Reactive O-Acylisourea Intermediate: EDC reacts with the carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1]
-
Conversion to a More Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable and amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more efficient subsequent reaction with the amine.[1]
The resulting NHS ester of this compound readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[1]
Quantitative Data for Amide Bond Formation
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | EDC-mediated activation is most efficient at a slightly acidic pH. A common buffer is 0.1 M MES.[1] |
| Conjugation pH | 7.2 - 8.5 | The reaction of the NHS ester with a primary amine is most efficient at a neutral to slightly basic pH. Common buffers include PBS or borate buffer.[1] |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 1.5 : 1.5 to 1 : 2 : 5 | An excess of EDC and NHS is used to drive the activation reaction to completion.[1] |
| Molar Ratio (Activated PEG : Amine) | 1 : 1 to 1 : 1.5 | A slight excess of the amine-containing molecule can be used to ensure complete consumption of the activated linker.[1] |
| Activation Time | 15 - 30 minutes at room temperature | The NHS-ester intermediate is susceptible to hydrolysis, so it should be used promptly after formation.[1] |
| Conjugation Time | 2 hours at room temperature to overnight at 4°C | The optimal time will depend on the specific reactants and their concentrations.[1] |
| Expected Post-Purification Yield | 40 - 70% | Highly dependent on the specific substrate, reaction scale, and purification method.[1] |
| Expected Post-Purification Purity | >95% | As determined by analytical RP-HPLC.[1] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine (Aqueous Method)
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing molecule in an aqueous buffer system.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (or other non-amine containing buffer like borate buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. Note that EDC and the activated NHS ester are moisture-sensitive, so stock solutions should be prepared fresh.[3]
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, dissolve the desired amount of this compound in the Activation Buffer.
-
Add EDC (1.5 equivalents relative to the PEG-acid) and NHS (1.5 equivalents relative to the PEG-acid) to the solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[1]
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method, such as SEC to remove excess linker and quenching reagents, or RP-HPLC for higher resolution separation.
-
Protocol 2: Activation of this compound and Conjugation to a Primary Amine (Organic Solvent Method)
This protocol is suitable for reactions where the amine-containing molecule is not soluble in aqueous buffers.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC-HCl or Dicyclohexylcarbodiimide (DCC)
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)
-
Purification system (e.g., flash column chromatography or preparative RP-HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
In a separate vial, dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add 1.2-1.5 equivalents of DIPEA or TEA.
-
-
Activation and Coupling:
-
To the solution of this compound and NHS, add EDC-HCl (1.2 equivalents) or DCC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of the amine-containing molecule to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
If using DCC, filter the reaction mixture to remove the DCU precipitate.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.
-
Signaling Pathways and Experimental Workflows
The carboxylic acid group of this compound is integral to the assembly of complex biomolecules. Below are diagrams illustrating its role in two key applications: Antibody-Drug Conjugate (ADC) synthesis and Proteolysis-Targeting Chimera (PROTAC) formation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Workflow for PROTAC Synthesis via Amide Coupling and Click Chemistry.
Conclusion
The carboxylic acid group of this compound is a critical functional moiety that provides a reliable and versatile means of forming stable amide bonds with primary amines. Through well-established activation chemistries, researchers can efficiently conjugate this linker to a wide array of biomolecules, enabling the construction of sophisticated architectures for therapeutic and diagnostic applications. The ability to perform this chemistry orthogonally to the "click" reaction of the propargyl group makes this compound an invaluable tool in the bioconjugation toolbox. By understanding the principles of its reactivity and following optimized protocols, researchers can harness the full potential of this powerful linker to advance their scientific endeavors.
References
The Core Principles of PEG Linkers in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become a cornerstone in the design of advanced therapeutics, particularly in the realm of bioconjugation and targeted drug delivery. Their inherent properties—hydrophilicity, biocompatibility, and tunable nature—allow for the precise modulation of a drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the critical role of PEG linkers, with a focus on their application in antibody-drug conjugates (ADCs), supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to aid in the rational design of next-generation drug candidates.
Fundamental Properties and Advantages of PEG Linkers
PEGylation, the covalent attachment of PEG chains to a molecule, imparts several key advantages that address common challenges in drug development. The flexible, hydrophilic chain of repeating ethylene oxide units can significantly enhance the therapeutic potential of a drug by:
-
Improving Solubility and Stability: The hydrophilic nature of PEG can increase the solubility of hydrophobic drug molecules and protect them from enzymatic degradation. This is particularly crucial for ADCs, where the conjugation of a hydrophobic payload can lead to aggregation and loss of efficacy.[1][2]
-
Reducing Immunogenicity: PEG chains can mask epitopes on a biomolecule, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[3]
-
Enhancing Pharmacokinetics: By increasing the hydrodynamic radius of a drug conjugate, PEGylation reduces its renal clearance, thereby prolonging its circulation half-life. This can lead to more sustained therapeutic effects and a reduced dosing frequency.[3]
-
Enabling Controlled Drug Release: PEG linkers can be engineered to be cleavable under specific physiological conditions, such as the low pH of the tumor microenvironment or the presence of specific enzymes, allowing for targeted release of the therapeutic payload.[3]
Architectural Diversity of PEG Linkers
The versatility of PEG linkers is largely due to the variety of available architectures, each offering unique advantages in drug design.
-
Linear PEG Linkers: These consist of a single, unbranched PEG chain and are the most commonly used type. They offer a straightforward and predictable means of increasing the hydrodynamic volume and solubility of a conjugate.[4]
-
Branched PEG Linkers: Featuring multiple PEG arms extending from a central core, branched linkers provide a greater hydrodynamic radius compared to linear PEGs of the same molecular weight. This can lead to a more significant extension of the drug's half-life and can also be used to create multivalent conjugates.[4]
-
Heterobifunctional PEG Linkers: These linkers possess different reactive functional groups at each end, enabling the specific and controlled conjugation of two different molecules, such as an antibody and a small molecule drug. This is a critical technology for the construction of ADCs.[5]
Quantitative Impact of PEG Linkers on Drug Conjugate Performance
The choice of PEG linker architecture and length has a quantifiable impact on the physicochemical and pharmacokinetic properties of a drug conjugate. The following tables summarize key data from various studies.
Table 1: Effect of PEG Linker Architecture and Length on ADC Pharmacokinetics
| Linker Architecture | PEG Length | ADC Model | Animal Model | Key PK Parameter | Result | Reference(s) |
| Linear | PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | [6] |
| Linear | PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance | [6][7] |
| Linear | PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 | [6] |
| Branched (2 x 20 kDa) | 40 kDa total | TNF Nanobody | Macaca fascicularis | PK Profile | Superior to linear 40 kDa PEG | [8] |
| Branched (4 x 10 kDa) | 40 kDa total | TNF Nanobody | Macaca fascicularis | PK Profile | Superior to linear 40 kDa PEG | [8] |
| Pendant (2 x PEG12) | PEG24 equivalent | Trastuzumab-DM1 | Mouse | Clearance Rate | Slower than linear PEG24 | [9][10] |
Table 2: Influence of PEG Linker Properties on ADC In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [11] |
| Non-Cleavable | DM1 | HER2+ (BT-474) | 5-20 | [11] |
| PEGylated (HP4KM) | MMAE | HER2+ (NCI-N87) | >1000 nM | [12] |
| PEGylated (HP10KM) | MMAE | HER2+ (NCI-N87) | >1000 nM | [12] |
| Ctx–Pt–PEG–CPT | CPT | EGFR-high (MDA-MB-468) | 118-fold increase in activity vs. EGFR-low | [13] |
| Tra–Pt–PEG–CPT | CPT | HER2-high (SK-BR-3) | 327-fold increase in activity vs. HER2-low | [13] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.
Table 3: Impact of PEG Linker Architecture on ADC Aggregation
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Soluble Aggregates (Day 0) | % Soluble Aggregates (Day 28 at 40°C) | Reference(s) |
| Non-PEG (Kadcyla®) | ~3.5 | < 1% | ~10% | [1][14] |
| Linear PEG24 | ~8 | < 1% | ~15% | [1][14] |
| Pendant PEG12 | ~8 | < 1% | ~5% | [1][14] |
| FG-ADC (Pendant PEG) | 4 | <1% | ~3% | [15] |
| VAG-ADC (Pendant PEG) | 4 | <1% | ~3% | [15] |
| FG-ADC (Pendant PEG) | 8 | <1% | ~12% | [15] |
| VAG-ADC (Pendant PEG) | 8 | <1% | ~6% | [15] |
Key Experimental Workflows and Logical Relationships
Visualizing the complex processes and relationships in drug development is crucial for understanding and optimizing outcomes. The following diagrams, rendered in Graphviz, illustrate key concepts related to PEG linkers.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: General experimental workflow for ADC synthesis, characterization, and evaluation.
Caption: Logical relationship between PEG linker properties and drug conjugate performance.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key experiments.
Synthesis of a Heterobifunctional PEG Linker: NHS-PEG-Maleimide
This protocol outlines the synthesis of a common heterobifunctional linker used for conjugating a molecule with a primary amine to a molecule with a thiol group.
Materials:
-
α-Amino-ω-hydroxy-PEG
-
Maleic anhydride
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Triethylamine (TEA)
Procedure:
-
Synthesis of Maleimido-PEG-OH:
-
Dissolve α-Amino-ω-hydroxy-PEG and a slight molar excess of maleic anhydride in anhydrous DCM.
-
Add a molar equivalent of TEA and stir the reaction at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Maleimido-PEG-OH.
-
-
Synthesis of NHS-PEG-Maleimide:
-
Dissolve the Maleimido-PEG-OH and a molar excess of NHS in anhydrous DCM.
-
Cool the solution in an ice bath and add a molar equivalent of DCC.
-
Stir the reaction overnight, allowing it to slowly warm to room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding the filtrate to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final NHS-PEG-Maleimide linker.
-
Characterize the product using ¹H NMR and Mass Spectrometry.
-
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC, isotype control ADC, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, isotype control ADC, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for a defined period (e.g., 72-96 hours) at 37°C.[11]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV/Vis spectroscopy and mass spectrometry.
UV/Vis Spectroscopy Method:
-
Principle: This method relies on the Beer-Lambert law and the different absorbance maxima of the antibody and the payload.
-
Procedure:
-
Measure the extinction coefficients of the naked antibody and the free drug at 280 nm and the drug's maximum absorbance wavelength (λ_max_drug).
-
Measure the absorbance of the ADC solution at 280 nm and λ_max_drug.
-
Calculate the concentrations of the antibody and the drug in the ADC sample using simultaneous equations derived from the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
Mass Spectrometry (LC-MS) Method:
-
Principle: This method provides a more detailed analysis of the drug distribution.
-
Procedure:
-
The ADC sample is analyzed by liquid chromatography coupled with mass spectrometry (LC-MS).[1]
-
The mass spectrometer separates the different ADC species based on their mass-to-charge ratio, which corresponds to the antibody conjugated with 0, 1, 2, 3, etc., drug molecules.
-
The resulting mass spectrum is deconvoluted to obtain the relative abundance of each species.
-
The average DAR is calculated as the weighted average of the different drug-loaded species.
-
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size and is a standard method for quantifying aggregates in biotherapeutic preparations.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0)
Procedure:
-
System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min).
-
-
Sample Injection:
-
Inject a defined volume of the ADC sample (e.g., 1-2 µL) onto the column.
-
-
Chromatographic Separation:
-
Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
-
Detection and Data Analysis:
-
Monitor the elution profile using a UV detector at 220 nm or 280 nm.
-
Integrate the peak areas of the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of aggregation as the area of the aggregate peaks divided by the total area of all peaks.
-
Conclusion
PEG linkers are a powerful and versatile tool in drug development, offering a means to significantly improve the therapeutic index of a wide range of molecules. A thorough understanding of the different PEG linker architectures, their physicochemical properties, and their impact on the biological performance of a drug conjugate is essential for the rational design of effective and safe therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of drug delivery and bioconjugation. The continued innovation in PEG linker technology will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 5. static.igem.org [static.igem.org]
- 6. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear Click Chemistry PEGs [jenkemusa.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile and selective synthesis of "click chemistry" compatible heterobifunctional poly(ethylene glycol)s possessing azide and alkyne functionalities. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Immediate Release
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. While the ligands that bind the protein of interest (POI) and the E3 ubiquitin ligase are critical, the chemical linker that connects them plays a pivotal, and often underestimated, role in the overall efficacy and pharmacological properties of a PROTAC. This technical guide provides a comprehensive overview of PROTAC linkers, their function, design principles, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
The Function of the PROTAC Linker: More Than Just a Spacer
A PROTAC molecule consists of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] This proximity, orchestrated by the linker, is essential for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] The linker's length, chemical composition, rigidity, and attachment points are all critical parameters that profoundly influence the stability and geometry of this ternary complex, thereby dictating the efficiency and selectivity of protein degradation.[5][6]
The PROTAC Signaling Pathway
The mechanism of action of a PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to either the POI or the E3 ligase, forming a binary complex. Subsequently, the other protein is recruited to form the key ternary complex. Within this complex, the E3 ligase ubiquitinates the POI. The ubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to engage in another cycle of degradation.[7]
Types of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common types are polyethylene glycol (PEG) and alkyl chains.[3]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer a high degree of conformational flexibility and are synthetically straightforward to incorporate.[1][4]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are also widely used. They can improve the solubility and cell permeability of PROTACs.[1][4]
While flexible linkers are common, there is a growing interest in more rigid linkers containing motifs like piperazine, piperidine, or alkynes to improve conformational stability.[2] "Smart" or functional linkers, such as photoswitchable linkers, are also being developed to provide external control over PROTAC activity.[3]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains | Synthetically accessible, chemically stable, can enhance cell permeability.[4] | Can be hydrophobic, potentially limiting aqueous solubility.[4] |
| PEG Chains | Repeating ethylene glycol units | Improve solubility, synthetically tractable.[1][4] | May have reduced metabolic stability.[4] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine) or alkynes | Can pre-organize the PROTAC for favorable ternary complex formation, potentially improving potency and selectivity.[4][8] | May be more synthetically challenging. |
| Clickable Linkers | Often contain triazole moieties formed by click chemistry | Allows for rapid and efficient synthesis of PROTAC libraries.[3] | The triazole group can influence the linker's properties. |
| Photoswitchable Linkers | Incorporate photosensitive elements like azobenzene | Enable spatiotemporal control of PROTAC activity using light.[3] | May require specific light delivery for therapeutic applications. |
The Critical Role of Linker Length and Composition
The length and composition of the linker are paramount for efficient ternary complex formation and subsequent protein degradation.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[1][8]
The optimal linker length is not universal and must be empirically determined for each specific POI and E3 ligase pair.[8] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex, while a linker that is too long might lead to an unstable ternary complex with excessive flexibility.[2]
| PROTAC | Target | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | PEG | 4 | 25 | >90 | [9] |
| PROTAC B | BRD4 | VHL | PEG | 8 | 5 | >95 | [9] |
| PROTAC C | BRD4 | VHL | PEG | 12 | 50 | 80 | [9] |
| PROTAC D | ERα | VHL | Alkyl | 12 | >1000 | <10 | [10] |
| PROTAC E | ERα | VHL | Alkyl | 16 | 100 | >80 | [10] |
| PROTAC F | ERα | VHL | Alkyl | 20 | 500 | 50 | [10] |
Experimental Protocols for PROTAC Linker Evaluation
A systematic approach is crucial for optimizing PROTAC linkers. This involves synthesizing a library of PROTACs with varying linker lengths and compositions and evaluating their biological activity through a series of key experiments.
Experimental Workflow for PROTAC Linker Optimization
A typical workflow for optimizing a PROTAC linker involves iterative cycles of design, synthesis, and biological evaluation.
Detailed Methodologies
1. PROTAC Synthesis with Alkyl Linkers (Amide Bond Formation)
This protocol describes a common method for coupling a carboxylic acid-functionalized component to an amine-functionalized component via amide bond formation.
-
Reagents and Materials:
-
Component A with a free amine (e.g., POI ligand with an amine linker attachment point)
-
Component B with a carboxylic acid (e.g., E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of Component A-Alkyl-NH2 (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.[3]
-
2. Western Blot Analysis of PROTAC-Mediated Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[7]
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours), including a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Protein Transfer: Separate protein lysates (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1][2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[8]
-
3. Ternary Complex Formation Assay (AlphaLISA)
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to study the formation of the ternary complex.
-
Principle: Donor and acceptor beads are brought into proximity when the ternary complex forms, generating a chemiluminescent signal.
-
Procedure:
-
In a 384-well plate, add the POI, E3 ligase complex, and PROTAC at their final desired concentrations.
-
Incubate for 30-60 minutes at room temperature.
-
Add AlphaLISA acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add AlphaLISA donor beads and incubate for another hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the amount of ternary complex formed.[11][12]
-
4. In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
-
Procedure:
-
Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, the E3 ligase, and the PROTAC in an appropriate reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot using an antibody specific for the target protein or ubiquitin to detect the formation of higher molecular weight ubiquitinated species.[13][14]
-
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its ability to form a productive ternary complex and ultimately degrade the target protein. A deep understanding of the interplay between linker composition, length, and flexibility is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of PROTAC linkers, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Propargyl-PEG1-Acid: A Versatile Linker for Protein Bioconjugation
Application Note and Detailed Protocol
For researchers, scientists, and drug development professionals, Propargyl-PEG1-acid emerges as a valuable heterobifunctional linker, enabling the covalent attachment of various molecules to proteins. Its unique structure, featuring a terminal alkyne group and a carboxylic acid separated by a single polyethylene glycol (PEG) unit, offers a versatile platform for two primary bioconjugation strategies: carbodiimide-mediated amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] The inclusion of a PEG spacer enhances the solubility and biocompatibility of the resulting protein conjugate.[1][3][5]
This document provides detailed protocols for the utilization of this compound in protein bioconjugation, covering both the initial modification of the protein and the subsequent click chemistry reaction.
Overview of Bioconjugation Strategies
This compound's dual functionality allows for a two-step approach to protein modification.
-
Amide Bond Formation: The carboxylic acid moiety can be activated to react with primary amines, such as the side chain of lysine residues on the surface of a protein. This reaction is typically mediated by carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[4][6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl) group serves as a handle for the highly efficient and specific "click" reaction with an azide-functionalized molecule.[1][5] This bioorthogonal reaction is known for its high yields and tolerance of a wide range of functional groups, making it ideal for complex biological systems.[7]
Quantitative Data Summary
The efficiency of bioconjugation reactions can be influenced by several factors, including the specific protein, buffer conditions, and reagent concentrations. The following tables provide recommended starting conditions and expected outcomes.
Table 1: Recommended Molar Ratios for Amide Bond Formation
| Reagent | Recommended Molar Ratio (Linker:Reagent) | Purpose |
| This compound : EDC : NHS | 1 : 1.5 : 1.5 to 1 : 2 : 2[6] | An excess of EDC and NHS is used to drive the activation of the carboxylic acid. |
| Activated Linker : Protein | 10:1 to 20:1[1] | An excess of the linker ensures efficient modification of the protein. The optimal ratio should be determined empirically. |
Table 2: Recommended Concentrations for CuAAC Reaction
| Component | Stock Solution Concentration | Final Reaction Concentration | Notes |
| Propargylated Protein | - | 1-10 µM | |
| Azide-containing Molecule | 10 mM in DMSO or water[5] | 1.2 to 5-fold molar excess over protein[1][5] | A slight excess ensures complete reaction with the propargylated protein. |
| Copper(II) Sulfate (CuSO₄) | 50-100 mM in water[1][5] | 50-250 µM[1] | |
| Ligand (e.g., THPTA) | 50-200 mM in water[1][4] | 5:1 molar ratio to CuSO₄[1] | The ligand stabilizes the Cu(I) oxidation state. |
| Sodium Ascorbate | 100 mM in water (prepare fresh)[1][5] | 5-10 mM | Acts as a reducing agent to generate the active Cu(I) catalyst. |
Table 3: General Reaction Parameters and Expected Outcomes
| Parameter | Amide Bond Formation | CuAAC Reaction |
| Reaction pH | Activation: 4.7 - 6.0; Conjugation: 7.2 - 8.0[6] | 7.0 - 8.0 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Activation: 15 min; Conjugation: 30-60 min[1][4] | 1 - 4 hours[5] |
| Expected Yield | Highly variable (40-70% post-purification is a general estimate)[6] | Generally high, but dependent on reactants and conditions. |
Experimental Protocols
Protocol 1: Propargylation of Proteins via Amide Bond Formation
This protocol describes the modification of a protein with this compound by targeting primary amine groups.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[6]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine containing buffers (e.g., 100 mM carbonate/bicarbonate or 50 mM borate)[6][8]
-
Quenching Agent (e.g., hydroxylamine or Tris)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography, Dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM each).
-
-
Activation of this compound:
-
Conjugation Reaction:
-
Quenching the Reaction: Add a quenching agent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction by reacting with any unreacted NHS esters.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or ultrafiltration.[][10]
Protocol 2: CuAAC "Click" Reaction with Propargylated Protein
This protocol describes the conjugation of an azide-containing molecule to the propargylated protein.
Materials:
-
Propargylated protein
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium Ascorbate
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography, Affinity Chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., water, DMSO).[5]
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.[5]
-
Prepare a 200 mM stock solution of THPTA in water.[4]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[1][5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-containing molecule in the degassed Reaction Buffer. Use a 1.5- to 5-fold molar excess of the azide molecule over the protein.[1]
-
-
Catalyst Preparation: In a separate tube, pre-complex the copper by adding the THPTA solution to the CuSO₄ solution in a 5:1 ligand-to-copper ratio.[1] Let it stand for a few minutes.
-
Initiation of the Click Reaction:
-
Add the copper/ligand complex to the protein-azide mixture. The final copper concentration is typically 50-250 µM.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[5] The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final protein conjugate to remove the catalyst and excess reagents using an appropriate method such as size-exclusion chromatography or affinity chromatography, depending on the properties of the final conjugate.
Mandatory Visualizations
Caption: Workflow for protein bioconjugation using this compound.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Amide Coupling: Ensure the use of non-amine containing buffers for the reaction.[4][8] Verify the activity of EDC and NHS, as they are moisture-sensitive.[4] Optimize the molar excess of the activated linker.
-
CuAAC: Degas all buffers and solutions to prevent oxidation of the Cu(I) catalyst.[1] Use freshly prepared sodium ascorbate. Ensure the absence of copper-chelating agents in the protein sample.[1]
-
-
Protein Precipitation: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the linker may cause protein precipitation. Minimize the volume of organic solvent added to the protein solution.
-
Side Reactions:
-
Hydrolysis of NHS ester: The activated NHS ester is susceptible to hydrolysis. Use the activated linker immediately after preparation.[1][4]
-
Thiol-yne reaction: Free thiol groups (from cysteine residues) can potentially react with the propargyl group. If this is a concern, free thiols can be blocked with reagents like N-ethylmaleimide (NEM) prior to the conjugation.[1]
-
-
Purification Challenges: The purification of PEGylated proteins can be challenging due to the heterogeneous nature of the reaction mixture, which may contain unreacted protein, excess PEG linker, and conjugates with varying degrees of PEGylation.[][11] A combination of purification techniques, such as ion-exchange chromatography followed by size-exclusion chromatography, may be necessary to obtain a pure product.[][12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Activating Propargyl-PEG1-Acid: A Step-by-Step Guide for EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Protocol for Amine-Reactive Crosslinker Synthesis
This document provides a comprehensive guide for the activation of Propargyl-PEG1-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process creates a stable, amine-reactive NHS ester, a critical step for various bioconjugation applications, including antibody-drug conjugates (ADCs), proteomics, and drug delivery systems. The resulting activated molecule is ready for covalent linkage to primary amines on proteins, peptides, or other biomolecules, and its terminal propargyl group allows for subsequent "click" chemistry reactions.
Introduction
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. A robust and widely used method for conjugating molecules to proteins and other amine-containing compounds is through the formation of a stable amide bond. This is often achieved by activating a carboxylic acid with EDC and NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[1][2][3] This two-step process, outlined below, enhances coupling efficiency and provides greater control over the conjugation reaction.[1][4]
Reaction Mechanism and Workflow
The activation of this compound is a two-step process. First, the carboxylic acid is activated with EDC and NHS in an acidic environment (pH 4.5-6.0) to form the NHS ester.[5] This is followed by the reaction of the NHS ester with a primary amine at a slightly basic pH (7.2-8.5).[5][6][]
Caption: Chemical pathway for EDC/NHS activation of a carboxylic acid and subsequent amidation.
The following diagram illustrates a typical experimental workflow for the activation and subsequent bioconjugation.
Caption: Experimental workflow for this compound activation and bioconjugation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the activation of this compound and its subsequent conjugation to an amine-containing molecule.
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[1][5]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][5]
-
Quenching Solution (optional for EDC inactivation): 2-Mercaptoethanol[1][8]
-
Quenching Solution (for final reaction): 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting column for purification
Procedure:
Part 1: Activation of this compound
-
Reagent Preparation: Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[5][9] Prepare fresh solutions of EDC and NHS immediately before use as they are moisture-sensitive.[4][5]
-
Dissolution: Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be used, but ensure the final concentration in the aqueous reaction is low.
-
Addition of EDC and NHS: Add a 2- to 10-fold molar excess of EDC and a 1- to 1.5-fold molar excess of NHS relative to the amount of this compound.[5] The optimal ratio may need to be determined empirically for your specific application.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.[1][5]
Part 2: Conjugation to Amine-Containing Molecule
-
Immediate Use: The activated Propargyl-PEG1-NHS ester is susceptible to hydrolysis and should be used immediately.[9]
-
pH Adjustment: Add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer. The pH of the final reaction mixture should be adjusted to 7.2-7.5 to facilitate the reaction with the primary amine.[5][8]
-
Conjugation Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1][8]
-
Quenching: Stop the reaction by adding a quenching reagent. Hydroxylamine can be added to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.[1][8] Alternatively, a buffer containing primary amines like Tris can be used.
-
Purification: Remove excess reagents and byproducts by using a desalting column or through dialysis.
Quantitative Data Summary
The efficiency and stability of the EDC/NHS activation and subsequent conjugation are influenced by several factors. The following table summarizes key parameters and their recommended ranges.
| Parameter | Recommended Range/Value | Rationale and Remarks |
| Activation pH | 4.5 - 6.0[5] | Maximizes the efficiency of carboxyl group activation by EDC.[5] Use of a non-amine, non-carboxylate buffer like MES is critical.[5] |
| Conjugation pH | 7.2 - 8.5[5][6][] | Balances the reactivity of the primary amine (deprotonated) and the rate of NHS ester hydrolysis.[10] |
| EDC to Carboxyl Molar Ratio | 2:1 to 10:1[5] | A molar excess is required to drive the reaction. The optimal ratio depends on the concentration of the carboxyl-containing molecule. |
| NHS to EDC Molar Ratio | 1:1 to 1.5:1[5] | Sufficient NHS is needed to efficiently trap the O-acylisourea intermediate. |
| Activation Time | 15 - 30 minutes at RT[1][5] | Sufficient time for the formation of the NHS ester. |
| Conjugation Time | 2 hours at RT or overnight at 4°C[1][8] | Reaction time can be adjusted based on the reactivity of the amine and desired conjugation efficiency. |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°C[6] | Demonstrates the importance of using the activated ester promptly and controlling the pH. |
Troubleshooting
-
Low Conjugation Efficiency:
-
Suboptimal pH: Verify the pH of both the activation and coupling buffers.
-
Hydrolyzed Reagents: Use fresh, high-quality EDC and NHS. Ensure they are stored under desiccated conditions.[5][9]
-
Competing Nucleophiles: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles during the activation step.[5]
-
Hydrolysis of NHS Ester: Use the activated this compound immediately after preparation.
-
-
Protein Aggregation:
-
Over-modification: Reduce the molar ratio of the activated PEG reagent to your protein.
-
Buffer Conditions: Ensure the buffer composition is optimal for your protein's stability.
-
Conclusion
The EDC/NHS activation of this compound is a versatile and efficient method for creating amine-reactive molecules for bioconjugation. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high yields of conjugated products. The presence of the propargyl group provides an additional handle for downstream modifications via click chemistry, further expanding the utility of this important crosslinker in drug development and various research applications.[11][12][13]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 12. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 13. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG1-acid
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, and it is widely employed in bioconjugation, drug development, and materials science.[2][3] Propargyl-PEG1-acid is a heterobifunctional linker that leverages the power of CuAAC. Its structure contains three key components: a terminal propargyl group (alkyne) for the click reaction, a short polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid for conjugation to primary amines (e.g., lysine residues on proteins) via stable amide bonds.[4][5]
This dual functionality allows for a modular and sequential approach to bioconjugation, making this compound an invaluable tool for researchers, particularly in the development of complex biomolecular constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5]
Applications
The versatility of this compound makes it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to first attach to an antibody via its carboxylic acid group, followed by the CuAAC "click" conjugation of a potent azide-modified cytotoxic drug.[6]
-
PROTAC Development: this compound can serve as a flexible linker to connect a target protein-binding ligand with an E3 ligase-binding ligand.[4]
-
Biomolecule Labeling: It enables the attachment of reporter molecules such as fluorescent dyes or biotin to proteins, peptides, and nucleic acids for detection and imaging purposes.[4]
-
Surface Modification: The linker can be used to functionalize surfaces for the immobilization of biomolecules in diagnostics and material science.
Experimental Design and Data
The success of a CuAAC reaction depends on several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and stock solution preparations.
Quantitative Data Summary
| Parameter | Condition / Value | Expected Outcome / Notes |
| Reactants Molar Ratio | 1.5 - 10 fold molar excess of one reactant | Typically, the smaller or less precious molecule is used in excess to drive the reaction to completion. For ADCs, a 4 to 10-fold excess of the drug-azide is common.[6][7] |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM final concentration | The source of the catalytic Cu(I) species after reduction.[7] |
| Cu(I)-Stabilizing Ligand | THPTA or TBTA | THPTA is water-soluble and ideal for bioconjugations. The typical ligand-to-copper ratio is 5:1.[8][9] |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) state. A final concentration of 1-5 mM is typical. Must be prepared fresh.[2][8] |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.2-8.0), DMSO, DMF | Co-solvents like DMSO or DMF may be needed to dissolve hydrophobic molecules, but the volume should not exceed 10% for protein stability.[7] |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions preserve the integrity of most biomolecules. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS or SDS-PAGE.[2][7] |
| Typical Yield | >80% | CuAAC reactions are known for their high efficiency and yield.[10] |
| Table 2: Recommended Stock Solution Concentrations | |
| Component | Stock Concentration |
| Copper(II) Sulfate (CuSO₄·5H₂O) | 20 - 100 mM[2][6] |
| THPTA (ligand) | 50 - 200 mM[6][7] |
| Sodium Ascorbate | 100 - 300 mM (Prepare Fresh)[2][6] |
| This compound | 10 - 100 mM |
| Azide-containing Molecule | 10 - 100 mM |
Visualized Workflow and Mechanism
Detailed Experimental Protocols
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a biomolecule, such as a protein or peptide.[4]
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody in PBS)
-
Activation Buffer: MES, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
Prepare 100 mM solutions of both EDC and NHS in anhydrous DMSO immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 1 equivalent of this compound with 1.5 equivalents of EDC and 1.5 equivalents of NHS in Activation Buffer.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Biomolecule:
-
Add a 10- to 20-fold molar excess of the activated Propargyl-PEG1-NHS ester solution to the protein solution in Reaction Buffer (PBS, pH 7.4).[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) or by dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC. The resulting propargyl-functionalized biomolecule is now ready for the CuAAC reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl-functionalized biomolecule (from Protocol 1) and an azide-containing molecule.[2][6][7]
Materials:
-
Propargyl-functionalized biomolecule in PBS
-
Azide-containing molecule (e.g., drug, dye)
-
Catalyst Stock Solutions (as prepared in Table 2): CuSO₄, THPTA, and freshly prepared Sodium Ascorbate.
Procedure:
-
Reaction Setup:
-
Catalyst Premix:
-
In a separate tube, prepare the copper-ligand premix. Add the THPTA stock solution to the CuSO₄ stock solution to achieve a 5:1 ligand-to-copper ratio (e.g., for a 500 µL final reaction, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[7][8]
-
Vortex briefly and let the premix stand for 2-3 minutes.
-
-
Catalyst Addition:
-
Add the catalyst premix to the biomolecule/azide mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.[7]
-
-
Reaction Initiation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]
-
Gently mix the solution by pipetting or brief vortexing. Protect the reaction from light.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[7] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (2-4 hours).
-
-
Purification:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[11] | Degas all buffers and solutions. Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the reducing agent. |
| Poor Reagent Quality: The NHS ester (from Protocol 1) was hydrolyzed by moisture. | Use a fresh vial of this compound. Dissolve EDC/NHS in anhydrous DMSO immediately before use.[11] | |
| Presence of Inhibitors: Free thiols (e.g., from cysteine) or other chelating agents in the sample are sequestering the copper catalyst.[11] | Consider adding a thiol-blocking agent prior to the CuAAC step if free thiols are not desired. Increase the catalyst concentration. | |
| Biomolecule Degradation or Aggregation | Oxidative Damage: The copper catalyst can generate reactive oxygen species (ROS), especially with ascorbate, damaging sensitive amino acids.[11][13] | Ensure the ligand-to-copper ratio is at least 5:1, as the ligand can act as a sacrificial reductant.[8] Degas solutions to minimize oxygen. Reduce reaction time or temperature. |
| Ascorbate Byproducts: Dehydroascorbate can react with lysine and arginine residues, causing modifications.[13] | Use the minimum effective concentration of sodium ascorbate. Ensure rapid purification after the reaction is complete. | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): The copper catalyst can promote the coupling of two terminal alkynes in the presence of oxygen.[11] | Thoroughly degas all reaction components and maintain an oxygen-free environment if possible. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. axispharm.com [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG1-Acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. Propargyl-PEG1-acid is a heterobifunctional linker that facilitates the covalent attachment of a payload to an antibody. This linker contains a terminal propargyl group for subsequent modification via click chemistry and a carboxylic acid for conjugation to primary amines, such as those on lysine residues of an antibody. The single polyethylene glycol (PEG) unit offers a short, hydrophilic spacer.
These application notes provide a detailed protocol for the conjugation of this compound to antibodies, outlining the necessary conditions and subsequent analytical methods for characterization.
Principle of Conjugation
The conjugation of this compound to an antibody is typically a two-step process:
-
Activation of this compound: The carboxylic acid group of the linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a more stable amine-reactive Sulfo-NHS ester.
-
Conjugation to Antibody: The activated Propargyl-PEG1-Sulfo-NHS ester is then reacted with the antibody. The primary amine groups on lysine residues on the antibody surface act as nucleophiles, attacking the ester to form a stable amide bond. This results in a propargyl-functionalized antibody.
Following this initial conjugation, the terminal propargyl group is available for the attachment of an azide-containing payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1]
Experimental Protocols
Materials
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol 1: Antibody Preparation
-
Buffer exchange the antibody into the Reaction Buffer (PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide, as these will compete with the conjugation reaction.
Protocol 2: Conjugation of this compound to Antibody
-
Linker Activation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in Activation Buffer.
-
In a reaction tube, add a 10-fold molar excess of this compound relative to the antibody.[1]
-
To the linker solution, add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).[1]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[1]
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution.
-
The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain antibody integrity.[1]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Purification of the Propargyl-Functionalized Antibody:
-
Remove unreacted linker and byproducts by buffer exchange using desalting columns or by dialysis into PBS, pH 7.4.
-
For higher purity, Size Exclusion Chromatography (SEC) can be employed.
-
Characterization of the Conjugate
-
Protein Concentration: Determine the protein concentration of the purified antibody-alkyne conjugate using a BCA assay or by measuring absorbance at 280 nm.[1]
-
Drug-to-Antibody Ratio (DAR): The average number of propargyl linkers per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the conjugate using Size Exclusion Chromatography (SEC-HPLC).
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of this compound to antibodies. These values may require optimization for specific antibodies and applications.
| Parameter | Recommended Value | Reference |
| Antibody Preparation | ||
| Antibody Concentration | 5-10 mg/mL | [1] |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | [1] |
| Linker Activation | ||
| This compound Molar Excess | 10-fold over antibody | [1] |
| EDC Molar Excess | 2-fold over linker | [1] |
| Sulfo-NHS Molar Excess | 1.5-fold over linker | [1] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | [2] |
| Activation Time | 15-30 minutes | [1] |
| Activation Temperature | Room Temperature | [1] |
| Conjugation Reaction | ||
| Reaction pH | 7.4 | [1] |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Final Organic Solvent Conc. | < 10% (v/v) | [1] |
| Purification | ||
| Method | Desalting Columns, Dialysis, or SEC | |
| Characterization | ||
| Purity (Post-Purification) | >95% | [3] |
| Analytical Method | Purpose | Key Parameters Measured |
| BCA Assay / A280 | Protein Quantification | Protein Concentration (mg/mL) |
| Mass Spectrometry (MS) | Confirmation of Conjugation & DAR | Molecular weight of antibody and conjugate |
| SEC-HPLC | Purity and Aggregation Analysis | Percentage of monomer, aggregate, and fragment |
| HIC-HPLC | DAR Distribution | Separation of species with different numbers of conjugated linkers |
Visualizations
Caption: Experimental workflow for conjugating this compound to antibodies.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Propargyl-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the Propargyl-PEG1-acid linker. This heterobifunctional linker enables a two-step conjugation strategy, providing a stable linkage between a monoclonal antibody (mAb) and a cytotoxic payload.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This compound is a non-cleavable linker featuring a carboxylic acid group for conjugation to primary amines (e.g., lysine residues) on the antibody and a terminal propargyl group for the subsequent attachment of an azide-functionalized payload via a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The short polyethylene glycol (PEG) unit enhances the hydrophilicity of the linker, which can improve the solubility and reduce the potential for aggregation of the final ADC.
Experimental Overview
The synthesis of an ADC using this compound is a sequential two-step process:
-
Antibody Modification: The carboxylic acid group of the this compound linker is activated using carbodiimide chemistry and then reacted with the primary amine groups of lysine residues on the antibody surface. This reaction forms a stable amide bond, resulting in a propargyl-functionalized antibody (mAb-alkyne).
-
Payload Conjugation (Click Chemistry): The alkyne-modified antibody is then conjugated to an azide-functionalized cytotoxic drug (azide-payload) using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage, yielding the final ADC.
A general workflow for this process is illustrated below.
Experimental Protocols
Detailed protocols for the key experimental stages are provided below. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and desired final ADC characteristics.
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Linker Activation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare fresh stock solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in the Reaction Buffer or water.
-
In a reaction tube, add a 5- to 20-fold molar excess of this compound relative to the antibody.
-
To the linker solution, add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution.
-
The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the resulting propargyl-functionalized antibody (mAb-alkyne) using SEC to remove unreacted linker and reagents.
-
Collect fractions corresponding to the modified antibody.
-
Protocol 2: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-functionalized payload to the propargyl-modified antibody.
Materials:
-
Purified mAb-Alkyne (from Protocol 1)
-
Azide-Payload (e.g., Azide-PEG-MMAE) dissolved in DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Reaction Buffer: PBS, pH 7.4
-
Purification columns (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the purified mAb-alkyne with the azide-payload at a defined molar ratio (e.g., 1:5 to 1:10 antibody to payload).
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for 3-5 minutes to form the Cu(I)-ligand complex.
-
Add the catalyst premix to the antibody/payload mixture. A final copper concentration of 0.5-1 mM is typical.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from excess payload and reaction components using SEC or HIC.[1] HIC is particularly useful for separating ADC species with different drug-to-antibody ratios.[1][2][3][4][5]
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS).
-
Characterization Protocols
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol outlines the determination of the average number of drug molecules conjugated per antibody using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]
Materials:
-
Purified ADC
-
LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column for protein analysis
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
For analysis of light and heavy chains, the ADC can be reduced with a reducing agent like DTT prior to injection.
-
-
LC-MS Analysis:
-
Inject the ADC sample onto the LC-MS system.
-
Elute the ADC species using a gradient of Mobile Phase B.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (unconjugated, and conjugated with 1, 2, 3, etc., drug molecules).
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative abundance from the deconvoluted spectra.[6]
-
Protocol 4: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the quantification of high molecular weight species (aggregates) in the purified ADC sample.[9]
Materials:
-
Purified ADC
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1-2 mg/mL in the mobile phase.
-
-
SEC-HPLC Analysis:
-
Inject the ADC sample onto the SEC-HPLC system.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potency of the ADC on cancer cell lines.[10][11][12][13]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC and control antibodies (e.g., unconjugated antibody)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC/control antibody dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 6: Plasma Stability Assay
This protocol evaluates the stability of the ADC in plasma by monitoring the amount of released payload over time.[14][15][16]
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
LC-MS/MS system for quantification of the released payload
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Processing:
-
At each time point, process the plasma samples to precipitate proteins and extract the released payload.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of released payload in the processed samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to assess the stability of the ADC in plasma.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of an ADC using a short-chain propargyl-PEG-acid linker. Note: This data is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: ADC Synthesis and Characterization
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | LC-MS |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | High | 0.5 - 5.0 |
| Cell Line B | Low | >1000 |
| Free Drug | N/A | 0.1 - 1.0 |
Table 3: Plasma Stability
| Species | Incubation Time (days) | % Payload Released |
| Human Plasma | 7 | < 5% |
| Mouse Plasma | 7 | < 10% |
Signaling Pathways and Logical Relationships
The mechanism of action for a typical ADC synthesized with a non-cleavable linker like this compound is depicted below.
Conclusion
The this compound linker provides a robust and efficient platform for the synthesis of stable, non-cleavable ADCs. The protocols outlined in these application notes offer a comprehensive guide for the modification of antibodies, conjugation of payloads via click chemistry, and the subsequent characterization of the final ADC product. Careful execution and optimization of these methods will facilitate the development of potent and specific antibody-drug conjugates for therapeutic applications.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG1-acid in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[4] this compound is a versatile bifunctional linker that offers a strategic advantage in PROTAC design. It features a terminal propargyl group and a carboxylic acid, enabling a modular and efficient two-step synthetic approach.[5] The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6] The carboxylic acid allows for standard amide bond formation with an amine-functionalized ligand.[5] The short polyethylene glycol (PEG) unit enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to act as a bridge between a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. This process can be visualized as a catalytic cycle.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a convergent, two-step strategy. This modular approach allows for the facile generation of a library of PROTACs by varying the POI and E3 ligase ligands. The general workflow involves an initial amide coupling reaction followed by a CuAAC click chemistry reaction.
Caption: General experimental workflow for PROTAC synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs. Note that these values are illustrative and will vary depending on the specific POI ligand, E3 ligase ligand, and experimental conditions.
Table 1: Synthesis and Characterization Data for a Representative PROTAC
| Parameter | Value | Method |
| Reaction Yield (Amide Coupling) | 60-80% | Isolated yield after purification |
| Reaction Yield (CuAAC) | 50-90% | Isolated yield after purification |
| Purity | >95% | HPLC |
| Identity Confirmation | Consistent with expected mass | LC-MS |
| Structure Elucidation | Consistent with proposed structure | ¹H and ¹³C NMR |
Table 2: Biological Activity of PROTACs Utilizing a PEG1 Linker
| PROTAC Name | Target Protein | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Not Specified | 0.85 nM | 98.8% at ~5 nM | K562 | [1] |
| Ibrutinib-based PROTAC 5 | BTK, CSK, LYN, LAT2 | CRBN | Not Determined | Degradation observed at 10 µM | Not Specified | [7][8] |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-containing ligand (Ligand 1, which can be either the POI-binding moiety or the E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing Ligand 1
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Carboxylic Acid (DCC/NHS method): a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.[9]
-
Coupling Reaction: a. In a separate flask, dissolve the amine-containing Ligand 1 (1.0 equivalent) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.[9] b. Filter the activated ester solution from step 1 to remove the DCU precipitate and add the filtrate to the Ligand 1 solution. c. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Once the reaction is complete, dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[9] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] e. Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol describes the "clicking" of the alkyne-functionalized intermediate from Protocol 1 with an azide-containing ligand (Ligand 2).
Materials:
-
Alkyne-functionalized intermediate from Protocol 1
-
Azide-containing Ligand 2
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and water (or other suitable solvent mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-containing Ligand 2 (1.1 equivalents) in a mixture of t-BuOH and water (e.g., 1:1 v/v). b. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Preparation and Reaction: a. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 equivalents). b. In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 equivalents). c. To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. d. Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the final PROTAC product by preparative reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final PROTAC.
Protocol 3: Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized PROTAC.
Protocol 4: Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines a general method for assessing the biological activity of the synthesized PROTAC in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against the target protein. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Conclusion
The use of this compound as a linker provides a robust and versatile strategy for the synthesis of PROTACs. The modular nature of this approach, combining straightforward amide coupling and highly efficient click chemistry, allows for the rapid assembly of diverse PROTAC libraries for structure-activity relationship studies. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of novel protein degraders.
References
- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides with Propargyl-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-acid is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. It features a terminal propargyl group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This structure allows for a versatile two-step labeling strategy for peptides and other biomolecules.
The carboxylic acid moiety can be activated to react with primary amines, such as the N-terminus or the side chain of a lysine residue on a peptide, forming a stable amide bond. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This enables the covalent attachment of various azide-modified molecules, including fluorescent dyes, biotin, or therapeutic payloads. The inclusion of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
These application notes provide detailed protocols for the labeling of peptides with this compound and the subsequent click chemistry functionalization.
Data Presentation
The efficiency of the initial amide bond formation between the peptide and this compound is influenced by several factors, including the choice of coupling agent, the molar ratio of reactants, and the reaction pH. The following tables summarize illustrative data to guide reaction optimization.
Table 1: Comparison of Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Activating Additive | Typical Yield (%) | Key Advantages | Key Disadvantages |
| EDC | NHS or Sulfo-NHS | 75 - 95 | Water-soluble byproducts, mild conditions. | Hydrolysis of active ester intermediate can reduce efficiency. |
| HATU | DIEA or HOBt | 85 - 98 | High efficiency, fast reaction times, low racemization. | Higher cost, requires organic solvent. |
| PyBOP | DIEA or HOBt | 80 - 95 | High coupling efficiency. | Can be less suitable for sensitive amino acids. |
Note: Yields are illustrative and can vary depending on the peptide sequence and reaction conditions.
Table 2: Effect of Molar Ratio of this compound to Peptide on Labeling Efficiency
| Molar Ratio (this compound : Peptide) | Illustrative Labeling Efficiency (%) | Observations |
| 1.1 : 1 | 65 | Incomplete labeling of the peptide. |
| 1.5 : 1 | 85 | Significant improvement in labeling efficiency. |
| 2 : 1 | 92 | Near-complete labeling with minimal excess reagent to remove. |
| 5 : 1 | 95 | High efficiency, but requires more extensive purification. |
Note: Data is illustrative. The optimal molar ratio should be determined empirically for each peptide.
Table 3: Influence of pH on the Amine Acylation Reaction
| Reaction pH | Illustrative Labeling Efficiency (%) | Considerations |
| 6.5 | 50 | Suboptimal for primary amine acylation. |
| 7.4 | 80 | Good efficiency, common for biological samples. |
| 8.0 | 90 | Higher efficiency due to increased amine nucleophilicity. |
| 8.5 | 92 | Nearing optimal, but risk of NHS-ester hydrolysis increases. |
Note: Data is illustrative. A pH range of 7.2-8.5 is generally recommended for the acylation of primary amines on peptides.
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound via EDC/NHS Chemistry
This protocol details the conjugation of this compound to a primary amine (N-terminus or lysine side chain) of a peptide.
Materials:
-
Peptide with a primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES buffer (pH 6.0) for activation and 0.1 M phosphate buffer (pH 7.4-8.0) for coupling.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
Procedure:
-
Peptide Preparation: Dissolve the peptide in the coupling buffer (0.1 M phosphate buffer, pH 7.4-8.0) to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound (1.5 equivalents relative to the peptide) in a minimal amount of anhydrous DMF or DMSO.
-
Add EDC (2 equivalents) and NHS (2.5 equivalents) to the this compound solution.
-
Vortex briefly to mix and incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification:
-
Acidify the reaction mixture with 0.1% Trifluoroacetic Acid (TFA) in water.
-
Purify the alkyne-modified peptide using RP-HPLC with a C18 column.[1]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the labeled peptide.
-
Monitor the elution profile by UV absorbance at 214 nm and 280 nm.
-
Collect fractions containing the desired product and confirm the mass by Mass Spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final propargyl-labeled peptide as a powder.
-
Storage: Store the lyophilized peptide at -20°C or -80°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Labeled Peptide
This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye) to the propargyl-labeled peptide.
Materials:
-
Propargyl-labeled peptide
-
Azide-containing molecule (e.g., Azide-fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA or TBTA)
-
Sodium Ascorbate
-
Reaction Buffer: Degassed 1X PBS, pH 7.4, or a mixture of DMSO and water
-
Purification System: RP-HPLC with a C18 column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Peptide Dissolution: Dissolve the propargyl-labeled peptide in the degassed Reaction Buffer to a final concentration of 1-5 mM.
-
Click Reaction Mixture:
-
In a microcentrifuge tube, add the dissolved propargyl-peptide.
-
Add the azide-fluorophore (1.2 equivalents).
-
Add the copper ligand (e.g., THPTA, 5 equivalents).
-
Add CuSO₄ (1 equivalent).
-
-
Reaction Initiation: Initiate the reaction by adding sodium ascorbate (10 equivalents). Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC with a C18 column.[2]
-
Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the labeled peptide from unreacted dye and other reagents.
-
Monitor the elution profile using both UV-Vis (at the dye's absorbance wavelength) and mass spectrometry.
-
-
Final Product: Collect and lyophilize the pure fractions to obtain the final fluorescently labeled peptide. Store protected from light at -20°C or -80°C.
Visualizations
Caption: Workflow for peptide labeling with this compound and subsequent functionalization.
Caption: Experimental workflow for the conjugation of this compound to a peptide.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with Propargyl-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in nanomedicine.[1] PEGylation imparts a "stealth" characteristic to nanoparticles by creating a hydrophilic protective layer. This layer shields nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[1][2][3] This extended circulation is critical for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[4]
Propargyl-PEG1-acid is a heterobifunctional linker designed for advanced nanoparticle surface engineering. It features a terminal carboxylic acid group for covalent attachment to nanoparticles and a terminal propargyl group for subsequent functionalization via "click chemistry." The propargyl group enables highly efficient and specific conjugation of molecules containing an azide group, such as targeting ligands, imaging agents, or therapeutic payloads.[4] This dual functionality allows for a versatile, multi-step approach to creating sophisticated, targeted drug delivery systems and diagnostic tools.[4][5]
This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for characterization, and representative data.
Key Applications
The use of this compound for nanoparticle modification enables a broad range of applications in drug development and biomedical research:
-
Targeted Drug Delivery: The propargyl group serves as a handle for attaching targeting moieties (e.g., antibodies, peptides, folic acid) to direct nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[4][6]
-
Medical Imaging: Fluorescent dyes or contrast agents can be "clicked" onto the PEGylated nanoparticles for various imaging modalities.[4]
-
Multi-functional Nanotheranostics: The sequential conjugation strategy allows for the development of complex systems that combine therapeutic agents and diagnostic probes on a single nanoparticle platform.
Experimental Protocols
This section details the protocol for covalently attaching this compound to nanoparticles possessing primary amine groups on their surface. The procedure utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.[1][7]
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol is applicable to various nanoparticle types (e.g., iron oxide, silica, polymeric nanoparticles) that have been surface-functionalized with primary amines.
Materials:
-
Amine-functionalized nanoparticles (e.g., dispersed in MES buffer or water)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[1]
-
Reaction Buffer: 1X Phosphate-buffered saline (PBS), pH 7.4[1][8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine[1]
-
Purification system: Centrifugal filter units or dialysis membrane with a molecular weight cutoff (MWCO) appropriate for the nanoparticle size[8]
-
Ultrapure water
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. A 5 to 20-fold molar excess relative to the surface amine groups on the nanoparticles is recommended as a starting point for optimization. b. Add EDC (2-fold molar excess relative to this compound) and NHS (5-fold molar excess relative to this compound) to the solution.[8] c. Incubate the mixture for 30 minutes at room temperature with gentle stirring to generate the NHS-activated ester.[1][8]
-
Conjugation to Nanoparticles: a. Add the freshly activated this compound solution to the suspension of amine-functionalized nanoparticles. b. Adjust the pH of the reaction mixture to 7.2-7.4 using the Reaction Buffer to facilitate the reaction between the NHS ester and the primary amines.[1] c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator).[1][8]
-
Quenching and Purification: a. To quench any unreacted NHS-activated esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[1][9] b. Purify the this compound modified nanoparticles to remove excess linker and reaction byproducts.
- For Centrifugal Filtration: Wash the nanoparticles multiple times with ultrapure water. The centrifugation speed and duration should be optimized based on the nanoparticle size and density.[4]
- For Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of ultrapure water for 24-48 hours, with frequent water changes (e.g., every 6-8 hours).[4][8]
-
Storage: a. Resuspend the purified, modified nanoparticles in an appropriate buffer for storage and downstream applications. For long-term storage, consider sterile filtration and refrigeration at 4°C.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the success of the surface modification and to understand its impact on the physicochemical properties of the nanoparticles.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Technique |
| Hydrodynamic Diameter (nm) | 105 ± 4 | 125 ± 6 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 | 0.18 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +25.8 ± 2.1 | -5.2 ± 1.5 | Zeta Potential Measurement |
Data is representative. Actual values will vary based on the core nanoparticle and reaction conditions.
Table 2: Quantification of Surface Modification
| Parameter | Method | Result |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Weight loss corresponding to PEG degradation allows calculation of PEG molecules per nanoparticle. |
| Confirmation of Propargyl Group | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a characteristic alkyne C≡C stretch (~2100 cm⁻¹) and amide bond peaks (~1650 cm⁻¹). |
| Quantification of Surface PEG | Reversed-Phase HPLC (RP-HPLC) | Displacement of PEG from the surface followed by quantification against a standard curve.[10] |
| Confirmation of Structure | ¹H NMR Spectroscopy | Identification of characteristic peaks from the PEG backbone and terminal groups.[11] |
Protocols for Key Characterization Techniques
Protocol 2: Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To measure the hydrodynamic diameter, size distribution (PDI), and surface charge of the nanoparticles. Successful PEGylation typically results in an increased hydrodynamic diameter and a shift in zeta potential towards neutrality due to the shielding of the surface charge.[1][9]
-
Protocol:
-
Dilute the nanoparticle suspensions (unmodified and modified) in an appropriate medium (e.g., 10 mM NaCl or ultrapure water).[9]
-
Ensure the sample is well-dispersed, using brief sonication if necessary.
-
For DLS, measure the scattered light intensity fluctuations at a fixed angle (e.g., 173°) and a controlled temperature (e.g., 25°C) to determine the hydrodynamic diameter and PDI.[9]
-
For zeta potential, measure the electrophoretic mobility of the nanoparticles. The instrument's software will convert this to the zeta potential value.[9]
-
Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To identify the functional groups on the nanoparticle surface and confirm the covalent attachment of the PEG linker.
-
Protocol:
-
Prepare dried, powdered samples of the unmodified nanoparticles, the modified nanoparticles, and the pure this compound. Lyophilization is recommended.[9]
-
Acquire the FTIR spectra for each sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra. Look for the appearance of new peaks in the modified nanoparticle sample corresponding to the amide bond and the propargyl group, and the attenuation of peaks associated with the original amine groups.
-
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in the surface modification process.
Caption: Workflow for nanoparticle modification with this compound.
Caption: Logic diagram for downstream applications of propargyl-functionalized nanoparticles.
Conclusion
The use of this compound offers a robust and versatile method for the surface engineering of nanoparticles. The protocols and characterization techniques outlined here provide a solid foundation for researchers to develop novel nanomedicines with enhanced stability, prolonged circulation, and multi-functional capabilities.[4] Careful optimization of reaction conditions and comprehensive characterization of the final product are paramount for achieving successful outcomes in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amt.tstu.ru [amt.tstu.ru]
- 4. benchchem.com [benchchem.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Click Chemistry Reaction with Propargyl-PEG1-acid and Azide-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of Propargyl-PEG1-acid to azide-modified oligonucleotides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and discuss the feasibility of using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for this purpose.
Introduction
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone for the straightforward and efficient conjugation of biomolecules.[1][] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, offering high yields and specificity under mild, aqueous conditions.[] The modification of oligonucleotides with polyethylene glycol (PEG) chains, known as PEGylation, can enhance their therapeutic properties by improving solubility, stability, and pharmacokinetic profiles.
This compound is a heterobifunctional linker containing a terminal alkyne for click chemistry and a carboxylic acid for further functionalization. This document provides protocols for its conjugation to azide-modified oligonucleotides, a critical step in the development of novel oligonucleotide-based therapeutics and diagnostics.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors including the nature of the reactants, catalyst concentration, ligand, temperature, and reaction time. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical reaction conditions and reported yields for analogous CuAAC reactions involving propargyl-PEG linkers and azide-modified molecules.
Note: The data presented below is for analogous compounds and should be used as a guideline. Optimization for specific oligonucleotides and reaction scales is highly recommended.
| Alkyne Moiety | Azide Moiety | Catalyst System | Reaction Time | Temperature (°C) | Yield (%) |
| Propargyl-PEG-linker | Azide-modified oligonucleotide | CuSO₄ / Sodium Ascorbate / THPTA | 1 - 4 hours | Room Temperature | >90 |
| 3'-O-Propargyl-oligonucleotide | 5'-Azide-oligonucleotide | CuSO₄ / Sodium Ascorbate | 5 minutes | 29 | Nearly quantitative |
| Internal alkyne-modified 16mer oligo | Fluorescent-dye azide | Precomplexed Cu(I) | 3 hours | 37 | ~99 |
| Internal alkyne-modified 22mer oligo | PEG-Azide | Precomplexed Cu(I) | 4 hours | 37 | ~86 |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol details the steps for conjugating this compound to an azide-modified oligonucleotide using a standard CuAAC reaction.
Materials:
-
This compound
-
Azide-modified oligonucleotide
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Nuclease-free water
-
DMSO (if required for dissolving reagents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in nuclease-free water or DMSO).
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in nuclease-free water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in nuclease-free water). Note: This solution should be prepared immediately before use.
-
Prepare a stock solution of the copper-stabilizing ligand (THPTA or TBTA) (e.g., 50 mM in nuclease-free water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified oligonucleotide (to a final concentration of, for example, 100 µM).
-
This compound (a 1.5 to 5-fold molar excess over the oligonucleotide is recommended).
-
Nuclease-free water or PBS to adjust the volume.
-
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution (a 1:5 molar ratio of Cu:ligand is common). Allow this mixture to stand for a few minutes.
-
Add the catalyst premix to the reaction tube containing the oligonucleotide and PEG linker. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.
-
-
Purification:
-
Purify the PEGylated oligonucleotide conjugate using a suitable method such as High-Performance Liquid Chromatography (HPLC). Ion-pair reversed-phase HPLC is often effective for separating oligonucleotides and their conjugates.[3][4]
-
Collect fractions and confirm the product using mass spectrometry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Feasibility and Considerations
SPAAC is a copper-free click chemistry method that utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with azides.[5][6] This method is advantageous for in vivo applications or when working with copper-sensitive biomolecules.
Feasibility with this compound:
This compound contains a terminal alkyne, which is not strained. The reaction rate of terminal alkynes in SPAAC is extremely slow and generally not practical for efficient bioconjugation.[7][8] Therefore, This compound is not a suitable reagent for SPAAC reactions. For a copper-free approach, it is necessary to use a PEG linker functionalized with a strained alkyne (e.g., DBCO-PEG-acid or BCN-PEG-acid).
Characterization of the Conjugate
The successful conjugation of this compound to the azide-modified oligonucleotide can be confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time compared to the starting oligonucleotide is indicative of successful conjugation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound moiety.
Mandatory Visualizations
References
- 1. Scholars@Duke publication: Covalent protein-oligonucleotide conjugates by copper-free click reaction. [scholars.duke.edu]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Versatile site-specific conjugation of small molecules to siRNA using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcmarot.com [jcmarot.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Developing Diagnostic Probes with Propargyl-PEG1-acid
Introduction
Propargyl-PEG1-acid is a heterobifunctional crosslinker integral to the field of bioconjugation and diagnostic probe development.[1][2] Its structure comprises three key components: a terminal propargyl group (an alkyne), a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid.[3] This unique architecture allows for the sequential and controlled linkage of two different molecules, making it an invaluable tool for researchers, scientists, and drug development professionals. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid can be activated to react with primary amines.[3][4] The short PEG spacer enhances aqueous solubility and can reduce non-specific binding of the resulting conjugate.[5][6]
These properties make this compound highly suitable for constructing sophisticated diagnostic probes for various applications, including fluorescence imaging, positron emission tomography (PET), and targeted immunoassays.[7][8][9]
Key Features and Advantages:
-
Bifunctional Reactivity : Enables the specific conjugation of two different molecules, such as a targeting moiety (e.g., antibody, peptide) and a reporter moiety (e.g., fluorescent dye, radiolabel chelator).[1]
-
Click Chemistry Compatibility : The propargyl group allows for highly efficient and specific ligation to azide-functionalized molecules via the CuAAC reaction, which proceeds with high yield and minimal byproducts under mild conditions.[10]
-
Amine Reactivity : The carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines found on proteins, antibodies, and other biomolecules.[3][11]
-
Hydrophilic Spacer : The PEG unit improves the solubility and biocompatibility of the final probe, which is crucial for in-vivo and in-vitro applications.[5][6]
Logical Workflow for Probe Synthesis
The synthesis of a diagnostic probe using this compound typically follows a two-stage conjugation strategy. First, the linker is attached to one of the two components (either the targeting or the reporter molecule). This intermediate is then purified and reacted with the second component to complete the probe assembly.
Caption: General workflow for synthesizing a diagnostic probe using this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound to create a diagnostic probe by linking an amine-containing biomolecule to an azide-containing reporter molecule.
Protocol 1: Conjugation of this compound to a Primary Amine
This procedure details the activation of the carboxylic acid on this compound with EDC and NHS and its subsequent reaction with an amine-containing molecule (e.g., an antibody or peptide).
Materials and Equipment:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine buffer (e.g., 50mM borate buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Agent (e.g., 10 mM hydroxylamine)
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)
-
Reaction vials, magnetic stirrer, pH meter
Procedure:
-
Reagent Preparation : Allow all reagents to come to room temperature. Prepare stock solutions of this compound in anhydrous DMF or DMSO. Prepare the amine-containing molecule in the Coupling Buffer.
-
Activation of this compound :
-
In a reaction vial, dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the solution. A molar excess is used to drive the reaction.
-
Incubate for 15-30 minutes at room temperature. This forms the more stable, amine-reactive NHS ester.
-
-
Conjugation Reaction :
-
Immediately add the activated this compound solution to the amine-containing molecule in the Coupling Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient coupling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching : Add a quenching agent (e.g., hydroxylamine) to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification : Purify the resulting propargylated molecule using a suitable chromatography method (e.g., RP-HPLC for peptides, SEC for antibodies) to remove unreacted reagents.
Protocol 2: Click Chemistry (CuAAC) for Probe Finalization
This protocol describes the reaction between the propargylated molecule from Protocol 1 and an azide-functionalized reporter molecule (e.g., a fluorescent dye).
Materials and Equipment:
-
Purified propargylated molecule
-
Azide-containing reporter molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Reagent Preparation : Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Prepare stock solutions of CuSO₄ and the ligand.
-
Reaction Setup :
-
In a reaction vial, combine the purified propargylated molecule and the azide-containing reporter molecule in the Reaction Buffer.
-
Degas the buffer to minimize oxidation of the Cu(I) catalyst.
-
-
Catalyst Preparation : In a separate tube, mix CuSO₄ and the ligand (a common molar ratio is 1:2 to 1:5) and let it stand for a few minutes.
-
Reaction Initiation :
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation : Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye. Monitor reaction progress if possible (e.g., by LC-MS or HPLC).
-
Purification : Purify the final diagnostic probe conjugate using an appropriate chromatography method to remove the catalyst and unreacted components.
Quantitative Data and Reaction Parameters
Successful conjugation requires careful control of reaction conditions. The tables below summarize key parameters.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [3] |
| Molecular Weight | 128.13 g/mol | [12] |
| Purity | ≥95% - 98% | [3][12] |
| Storage Condition | -20°C | [3] |
Table 2: Recommended Conditions for EDC/NHS Coupling [11]
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.5 to 1 : 2 : 2 | An excess of EDC/NHS drives the activation reaction. |
| Molar Ratio (Activated Linker:Amine) | 1 : 1 to 1 : 1.5 | A slight excess of the amine can ensure complete reaction. |
| Activation pH | 4.7 - 6.0 | EDC-mediated activation is most efficient at a slightly acidic pH. |
| Conjugation pH | 7.2 - 8.0 | Reaction of the NHS ester with a primary amine is optimal at this pH. |
| Expected Yield | Highly variable (40-70% post-purification is common) | Yield depends heavily on the specific reactants and purification method. |
Table 3: Recommended Conditions for CuAAC (Click Chemistry) [1]
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Alkyne:Azide) | 1 : 1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Copper (CuSO₄) | 1-5 mol% | Relative to the limiting reagent. |
| Ligand (e.g., THPTA) | 2-5x molar excess to Cu | Protects the copper catalyst and enhances the reaction rate. |
| Reducing Agent | 5-10x molar excess to Cu | Freshly prepared sodium ascorbate reduces Cu(II) to active Cu(I). |
| Reaction Time | 1-4 hours | Can be optimized based on reactants. |
Application in Diagnostic Probe Development
The dual reactivity of this compound is leveraged to construct probes where a targeting element is precisely linked to a signaling element.
Caption: A diagnostic probe binds to its target, enabling signal detection.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
Troubleshooting & Optimization
improving low yield in Propargyl-PEG1-acid conjugation reactions
Welcome to the technical support center for Propargyl-PEG1-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker molecule. It features a terminal alkyne (propargyl group) and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit.[1] The carboxylic acid is typically reacted with primary amines on biomolecules like proteins or peptides to form a stable amide bond.[1] The propargyl group can then be used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule containing an azide group.[1][2] The PEG spacer enhances the molecule's hydrophilicity.[1]
Q2: What is the recommended method for conjugating this compound to a primary amine?
The most common and efficient method is a two-step, one-pot reaction using carbodiimide chemistry.[1][3] This involves:
-
Activation: The carboxylic acid group of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This forms a more stable NHS ester intermediate.[4]
-
Conjugation: The activated NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond.[3]
Q3: Why is the addition of NHS or Sulfo-NHS recommended when using EDC?
While EDC can directly facilitate the formation of an amide bond, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[4][5] This hydrolysis competes with the desired reaction with the amine, often leading to low yields.[4] NHS or Sulfo-NHS is added to convert this unstable intermediate into a more stable NHS ester, which is less susceptible to hydrolysis and reacts more efficiently with primary amines, thereby increasing the overall yield of the conjugation reaction.[4][5]
Q4: How should I store and handle the reagents for this conjugation?
This compound, EDC, and NHS are all sensitive to moisture.[1][5][6]
-
Storage: Store all reagents at -20°C in a desiccated environment.[1][2]
-
Handling: Before opening, allow the vials to equilibrate to room temperature to prevent moisture condensation.[1] It is highly recommended to prepare solutions of EDC and NHS immediately before use as they are not stable in solution for extended periods.[1] Unused reconstituted reagent should be discarded.[7]
Troubleshooting Guide: Low Conjugation Yield
Low or no yield is a common issue in this compound conjugation reactions. The following guide addresses potential causes and provides solutions.
Problem 1: Inefficient Activation of the Carboxylic Acid
| Potential Cause | Solution |
| Suboptimal pH for Activation | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[8] Perform this step in an appropriate buffer, such as 0.1 M MES.[9] |
| Inactive EDC or NHS | Reagents may have degraded due to improper storage or handling. Use fresh, high-quality EDC and NHS.[10] Allow reagents to warm to room temperature before opening to prevent condensation and prepare solutions immediately before use.[1] |
| Incorrect Molar Ratios | The ratio of EDC and NHS to the this compound is crucial. A molar excess of EDC and NHS is needed to drive the activation. Start with a molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) and optimize from there.[3] |
Problem 2: Hydrolysis of the Activated NHS-Ester
The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid and prevents conjugation.[8]
| Potential Cause | Solution |
| Delay Between Activation and Conjugation | The NHS-ester is unstable in aqueous solutions.[8] Add the activated this compound to your amine-containing molecule immediately after the activation step. |
| Suboptimal pH for Conjugation | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH (7.2-8.0).[3] At a pH above 8.5, the rate of hydrolysis increases significantly.[11] Use a suitable buffer like PBS for the conjugation step.[9] |
| Presence of Moisture | Ensure all solvents, particularly organic solvents like DMF or DMSO used to dissolve the linker, are anhydrous.[8] |
The stability of the NHS-ester is highly dependent on pH and temperature.
Table 1: Half-life of NHS-Ester at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
(Data sourced from Thermo Fisher Scientific)[4]
Problem 3: Issues with the Amine-Containing Molecule and Buffer
| Potential Cause | Solution |
| Presence of Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker.[8] Use a non-amine-containing buffer like PBS, HEPES, or borate for the conjugation step.[1] |
| Protonated Amine Group | At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), making them non-nucleophilic and unreactive.[11] Ensure the conjugation pH is between 7.2 and 8.0.[3] |
| Steric Hindrance | The primary amine on your target molecule may be in a sterically hindered location, slowing the reaction.[8] Consider increasing the reaction time or temperature, but monitor for potential side products.[8] Using a PEG linker with a longer spacer arm could also be an option.[12] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine
This is a general protocol and may require optimization for your specific application.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[4]
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.[3]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.[3]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[1]
-
Dissolve your amine-containing molecule in the Coupling Buffer.[9]
-
-
Activation of this compound:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters.[9]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][]
-
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition/Value | Notes |
|---|---|---|
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 | This is a starting point and may require optimization.[3] |
| Molar Ratio (Activated PEG:Amine) | 1 : 1 to 1 : 1.5 | A slight excess of the amine can help drive the reaction to completion.[3] |
| Activation pH | 4.7 - 6.0 | EDC-mediated activation is most efficient at a slightly acidic pH.[3] |
| Conjugation pH | 7.2 - 8.0 | The reaction of the NHS ester with a primary amine is most efficient at a neutral to slightly basic pH.[3] |
| Post-Purification Yield | 40-70% | Highly dependent on the specific molecule and reaction scale.[8] |
| Post-Purification Purity | >95% | As determined by analytical RP-HPLC.[8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound = 95 55683-37-9 [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
addressing solubility issues of Propargyl-PEG1-acid in aqueous buffers
Welcome to the technical support center for Propargyl-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this reagent in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional crosslinker. It contains a propargyl group on one end and a terminal carboxylic acid on the other, separated by a single polyethylene glycol (PEG) unit.[1] The propargyl group is used for "click chemistry" reactions with azide-bearing molecules, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[1][2][3] Its hydrophilic PEG spacer is intended to increase solubility in aqueous media for bioconjugation applications.[1][4]
Q2: What factors primarily influence the solubility of this compound?
Several factors can significantly impact the solubility of this compound:
-
pH: The ionization state of the terminal carboxylic acid group is pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxyl group is protonated and neutral, reducing its aqueous solubility. Above the pKa, it is deprotonated and negatively charged, which enhances solubility.[5][6]
-
Concentration: Attempting to prepare a solution that is too concentrated can lead to saturation and incomplete dissolution.[6]
-
Temperature: Solubility often increases with temperature; however, excessive heat should be avoided to prevent potential degradation. Gentle warming can be beneficial.[6]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence the solubility of PEGylated molecules.[6]
-
Purity of the Compound: Impurities can negatively affect the solubility characteristics of the reagent.[6]
Q3: In which solvents is this compound generally soluble?
While the short PEG chain enhances hydrophilicity, the molecule retains some hydrophobic character.[4] It exhibits good solubility in various polar organic solvents and is considered soluble in water, especially with pH adjustment.
| Solvent | Type | Reported Solubility |
| Water (H₂O) | Polar Protic | Soluble (pH-dependent) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2][3][7] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2][3][7] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble[2][3] |
| Methanol (MeOH) | Polar Protic | Soluble[8] |
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
This is the most common issue encountered. The following steps can help resolve it.
Cause 1: Incorrect pH of the Buffer The carboxylic acid moiety is likely protonated (neutral) at an acidic or neutral pH, leading to poor aqueous solubility.
-
Troubleshooting Step: Adjust the pH of your buffer. To deprotonate the carboxylic acid and increase solubility, raise the pH of the buffer to a value above its pKa (typically a pKa for a carboxylic acid is around 4-5). A pH of 7-8 is often effective for ensuring the carboxyl group is in its charged, more soluble state.[5][6]
Cause 2: Low Temperature Low ambient temperatures can decrease the solubility of many compounds.
-
Troubleshooting Step: Gently warm the solution. Using a water bath set to 30–40°C can aid dissolution.[6] Avoid boiling or prolonged heating, which could degrade the compound.
Cause 3: Insufficient Mixing The compound may not be adequately dispersed in the solvent.
-
Troubleshooting Step: Ensure vigorous mixing. Vortex the solution for 30-60 seconds. If particles remain, sonication in a water bath for a few minutes can effectively break up aggregates and promote dissolution.[6][9]
Cause 4: High Concentration The desired concentration may exceed the solubility limit in the chosen buffer.
-
Troubleshooting Step: Prepare a more dilute solution. Alternatively, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution, and then add it dropwise to the aqueous buffer while stirring.[10][11]
Caption: A step-by-step workflow for troubleshooting solubility issues.
Issue 2: The compound dissolves initially but then precipitates out of solution.
This often indicates that the solution is supersaturated or that conditions have changed.
Cause 1: Solution is Supersaturated The concentration is too high for the compound to remain stable in the solution over time.
-
Troubleshooting Step: Prepare a more dilute solution. If a high concentration is necessary for your experiment, you may need to use a buffer system with a higher pH or include a small percentage of a co-solvent like DMSO.[6]
Cause 2: Change in Temperature If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature.
-
Troubleshooting Step: If your experimental protocol allows, maintain the solution at the temperature at which it fully dissolved. Otherwise, you will need to work with a lower concentration that is stable at room temperature.[6]
Cause 3: Change in pH The pH of the solution may have shifted, for example, due to the addition of other reagents.
-
Troubleshooting Step: Re-measure the pH of the solution and adjust it as necessary to maintain solubility.
Caption: The relationship between buffer pH and compound solubility.
Experimental Protocols
Protocol 1: Recommended Procedure for Solubilizing this compound in Aqueous Buffer
This protocol utilizes a concentrated stock solution in an organic solvent to facilitate dissolution in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10][11]
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
0.5 M NaOH or 0.5 M HCl for pH adjustment
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[10][11]
-
Prepare Concentrated Stock Solution:
-
Add a small, precise volume of anhydrous DMSO or DMF to the vial of this compound to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (30°C) can be applied if necessary.
-
-
Prepare Aqueous Buffer:
-
Prepare your desired aqueous buffer at a volume slightly less than the final target volume.
-
Measure the pH. If the pH is below 7.0, adjust it to between 7.2 and 7.5 using a dilute NaOH solution. This pre-adjustment ensures the buffer is receptive to the acidic compound.[12]
-
-
Dilute Stock into Buffer:
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the organic stock solution dropwise.
-
Note: Do not add the aqueous buffer to the organic stock, as this can cause precipitation.
-
-
Final pH Adjustment and Volume:
-
After adding the compound, check the pH of the final solution. The addition of the acidic compound may lower the pH. If necessary, readjust to the desired final pH with dilute NaOH.
-
Add buffer to reach the final target volume.
-
-
Final Check:
-
Visually inspect the solution for any particulates. If the solution is cloudy or contains precipitates, sonicate for 5-10 minutes. If the precipitate persists, the final concentration is likely too high for the buffer system.
-
| Parameter | Recommended Condition | Rationale |
| Stock Solvent | Anhydrous DMSO or DMF | High dissolving power for the compound.[10][11] |
| Activation pH | 4.7 - 6.0 | Most efficient for EDC-mediated activation of the carboxylic acid for conjugation.[12] |
| Solubility/Storage pH | 7.2 - 8.0 | Ensures the carboxylic acid is deprotonated and maximally soluble.[12] |
| Mixing Method | Vortexing, Sonication | Provides sufficient energy to overcome intermolecular forces and promote dissolution.[6] |
References
- 1. biocompare.com [biocompare.com]
- 2. Propargyl-PEG14-acid, 1421676-62-1 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 4. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl-PEG1-Acid Conjugates
Welcome to the Technical Support Center for the purification of Propargyl-PEG1-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of these specific conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound conjugates?
A1: Reverse-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates.[1][2] The separation is based on the hydrophobicity of the molecules. A non-polar stationary phase, such as a C18 or C4 column, is typically used with a polar mobile phase.[2][3][4]
Q2: How do I detect my this compound conjugate if it has poor UV absorbance?
A2: Polyethylene glycol (PEG) itself does not have a strong UV chromophore.[][6][7] If your conjugated molecule also lacks a strong UV chromophore, detection can be challenging. For universal detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) is highly recommended.[1][6] Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of the conjugate.[1][8]
Q3: Why does my chromatogram show a broad peak for my conjugate?
A3: Peak broadening with PEGylated molecules can be caused by several factors. While longer PEG chains can have inherent polydispersity, a short PEG1 linker should be monodisperse.[1] Therefore, broadening is more likely due to non-optimal chromatographic conditions.[1] Increasing the column temperature can often improve peak shape.[8] Other potential causes include issues with the column, such as a void, or extra-column volume.[9]
Q4: What are the primary challenges when purifying this compound conjugates?
A4: The main challenges include separating the desired conjugate from unreacted starting materials (this compound and the unconjugated molecule), resolving different species of the conjugate if multiple reaction sites are possible, and removing reaction byproducts.[10] The PEG linker can also introduce challenges such as peak broadening in RP-HPLC.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound conjugates.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between basic analytes and residual silanol groups on the stationary phase.[9][11] | Lower the pH of the mobile phase to around 3.0 or lower using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[9] Increase the buffer concentration in the mobile phase to mask silanol interactions.[11] |
| Column overload (mass or volume).[9][12] | Inject a smaller volume or a more dilute sample to see if the peak shape improves.[9][12] | |
| Column degradation or contamination.[11][12] | Replace the guard cartridge if one is being used.[12] If the problem persists, try flushing the column with a strong solvent or replace the column.[12] | |
| Poor Resolution | Inappropriate mobile phase composition.[13][14] | Optimize the gradient elution method. A shallower gradient can often improve the separation of closely eluting peaks.[3] |
| Incorrect column choice.[14] | A C18 column is a good starting point, but for some conjugates, a C8 or C4 column may provide better selectivity.[1][3] | |
| Column aging.[13] | Over time, column performance degrades. If resolution has gradually decreased, it may be time to replace the column. | |
| Low Product Recovery | The conjugate is binding too strongly to the column. | Use a less hydrophobic stationary phase (e.g., C4 instead of C18). Modify the mobile phase by increasing the percentage of the organic solvent in the elution step. |
| The conjugate is unstable under the purification conditions.[10] | Investigate the stability of your conjugate at different pH values and temperatures. Consider a faster purification method or add stabilizers to your buffers.[10] Solutions of this compound itself can be unstable and should be prepared fresh.[15] | |
| Ghost Peaks | Contaminants from reagents or solvents.[10] | Use high-purity, HPLC-grade solvents and reagents. Run a blank gradient (injecting only the mobile phase) to identify any system-related peaks.[10] |
| Carryover from a previous injection. | Implement a robust needle wash protocol between injections. |
Experimental Protocols
General RP-HPLC Protocol for this compound Conjugate Purification
This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the conjugate.
-
Sample Preparation:
-
After the conjugation reaction, quench the reaction if necessary.
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 0.1-1 mg/mL.[8]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable. For conjugates with poor UV absorbance, an ELSD, CAD, or MS detector is recommended.[1][8]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4][8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40-60 °C. Higher temperatures can improve peak shape.[8]
-
Detection: UV absorbance at a wavelength where the conjugate has significant absorbance (e.g., 220 nm or 280 nm).[4][8]
-
Hypothetical Purification Data Summary
The following table illustrates typical data from an RP-HPLC analysis of a this compound conjugation reaction.
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 15.8 | Unconjugated Molecule |
| 2 | 8.9 | 8.3 | Unreacted this compound |
| 3 | 15.7 | 72.1 | This compound Conjugate |
| 4 | 18.2 | 3.8 | Reaction Byproduct |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. benchchem.com [benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. selleckchem.com [selleckchem.com]
identifying and minimizing side reactions with Propargyl-PEG1-acid
Welcome to the Technical Support Center for Propargyl-PEG1-acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during their experiments with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
A propargyl group : A terminal alkyne that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry"[1][2][3].
-
A polyethylene glycol (PEG) spacer : A single ethylene glycol unit that enhances the hydrophilicity and solubility of the molecule in aqueous solutions[4].
-
A carboxylic acid group : This can be activated to react with primary amines (e.g., on the surface of proteins) to form a stable amide bond[1][2].
This combination of functional groups makes it a valuable tool in bioconjugation for applications such as creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[4].
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is crucial to follow proper storage and handling procedures.
| Condition | Recommendation | Reference |
| Long-term Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. | [1][5] |
| Short-term Storage | Can be stored at 4°C for short periods. | |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE) such as gloves and safety goggles. | [5] |
| Solutions | For aqueous applications, prepare solutions fresh. For stock solutions in organic solvents like DMSO or DMF, store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture contamination. | [3] |
Q3: What are the major categories of side reactions I should be aware of when using this compound?
Users may encounter side reactions originating from the three main functional components of the molecule: the propargyl group, the carboxylic acid, and the PEG linker.
-
Propargyl Group Side Reactions:
-
Glaser Coupling (Alkyne Homocoupling): Dimerization of the terminal alkyne in the presence of copper catalysts and oxygen to form a diyne byproduct[3].
-
Thiol-yne Addition: Reaction of the propargyl group with free thiol groups (e.g., from cysteine residues)[3][6].
-
Isomerization to Allene: Rearrangement of the propargyl group to form an allene under certain conditions[7][8].
-
-
Carboxylic Acid (EDC/NHS Coupling) Side Reactions:
-
NHS Ester Hydrolysis: The activated NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxylic acid and reduces conjugation efficiency[9].
-
N-acylurea Formation: An irreversible intramolecular rearrangement of the EDC-activated O-acylisourea intermediate, forming a stable byproduct that is difficult to remove[9][10].
-
-
PEG Linker Degradation:
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Side Reactions of the Carboxylic Acid Group (EDC/NHS Coupling)
Issue: Low or no conjugation yield to my amine-containing molecule.
| Potential Cause | Recommended Solution |
| Inefficient activation of the carboxylic acid | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). Use a buffer such as MES for this step.[9] |
| Hydrolysis of the activated NHS-ester | The NHS-ester intermediate is unstable in aqueous solutions. Prepare the activated ester immediately before use and perform the conjugation reaction promptly. The rate of hydrolysis increases with pH; the optimal pH for amine coupling is a compromise between amine reactivity and NHS ester stability (typically pH 7.2-8.5).[9] |
| Presence of primary amines in the buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated ester. Use non-amine-containing buffers like PBS, HEPES, or borate buffer for the conjugation step.[4][9] |
| Inactive reagents | EDC and NHS are sensitive to moisture and can degrade over time. Use fresh, high-quality reagents and store them under desiccated conditions.[4] |
| Steric hindrance | If the amine on the target molecule is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, but monitor for potential side product formation. |
Quantitative Data on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
Issue: Presence of a difficult-to-remove impurity in my final product.
| Potential Cause | Recommended Solution |
| Formation of N-acylurea byproduct | This byproduct arises from the rearrangement of the EDC-activated intermediate. To minimize its formation, use NHS to trap the activated intermediate as a more stable NHS ester. Lowering the reaction temperature can also suppress N-acylurea formation.[13][14] |
Quantitative Data on N-acylurea Formation
The formation of N-acylurea is influenced by temperature and the presence of additives.
| Temperature | N-acylurea Formation | Reference |
| 5°C | Lower | [13][14] |
| 35°C | Higher | [13][14] |
Side Reactions of the Propargyl Group
Issue: Observation of a dimerized byproduct in my reaction mixture.
| Potential Cause | Recommended Solution |
| Glaser Coupling (Alkyne Homocoupling) | This side reaction is promoted by copper catalysts in the presence of oxygen. To minimize it, perform the reaction under anaerobic conditions (e.g., in a glovebox or by thoroughly degassing all solutions with an inert gas like argon or nitrogen). Ensure a sufficient excess of a reducing agent (e.g., sodium ascorbate) is present in CuAAC reactions to maintain copper in the Cu(I) oxidation state.[3] |
Issue: My propargyl-containing molecule is reacting with other functional groups in my system.
| Potential Cause | Recommended Solution |
| Thiol-yne Addition | The propargyl group can react with free thiols. If the thiol is not the intended reaction partner, consider blocking the free thiols with a reagent like N-ethylmaleimide (NEM) prior to the reaction with the propargyl group.[3] |
| Isomerization to Allene | Propargyl groups can isomerize to allenes, especially in the presence of base or heat.[7][8] If this is a concern, carefully control the reaction conditions, avoiding strong bases and high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
-
Activate this compound:
-
In a microfuge tube, mix this compound, EDC, and NHS/sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (this compound:EDC:NHS), but this may require optimization.
-
Incubate for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add the activated this compound mixture to the solution of the amine-containing molecule in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess labeling reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Protocol 2: Analytical Methods for Detecting Side Products
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the desired conjugate from starting materials and side products.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typically employed.
-
Detection: UV detection at an appropriate wavelength for your molecule. Byproducts such as the N-acylurea or Glaser coupling product will have different retention times than the desired product.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: LC-MS is invaluable for identifying side products by their mass-to-charge ratio.
-
Analysis:
-
NHS Ester Hydrolysis: The mass of the hydrolyzed product will correspond to the starting this compound.
-
N-acylurea Formation: The mass will correspond to the addition of EDC to the this compound.
-
Glaser Coupling: A peak corresponding to twice the mass of the propargyl-containing molecule minus two protons will be observed.[3]
-
Thiol-yne Addition: A mass increase corresponding to the addition of the thiol-containing molecule will be detected.[3]
-
Visual Guides
References
- 1. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. multimedia.knv.de [multimedia.knv.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Propargyl-PEG1-acid and Primary Amine Conjugation
Welcome to the technical support center for the conjugation of Propargyl-PEG1-acid with primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The conjugation process is a two-step reaction, each with its own optimal pH. The initial activation of the this compound with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1] The subsequent reaction of the activated NHS-ester with the primary amine is most effective in the pH range of 7.2-8.5.[2][][4] A common practice is to perform the activation at the lower pH and then raise the pH for the conjugation step.[5][6]
Q2: What type of buffer should I use for the conjugation reaction?
A2: It is crucial to use a non-amine-containing buffer to prevent competition with your target molecule.[7][8] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, HEPES, and borate buffers.[8][9] Avoid buffers containing primary amines, such as Tris or glycine.[4][7]
Q3: My conjugation yield is very low. What are the potential causes?
A3: Low yield is a common issue that can stem from several factors. A primary reason is the hydrolysis of the activated NHS ester, which is more rapid at higher pH values.[4][7] Other causes include inefficient activation of the carboxylic acid, the use of amine-containing buffers, or improper storage of reagents.[1][8]
Q4: How can I minimize the hydrolysis of the activated this compound?
A4: To minimize hydrolysis, it is recommended to use the activated PEG reagent immediately after preparation.[1][7] The pH of the reaction is a critical factor; while a slightly basic pH is needed for the amine reaction, excessively high pH will accelerate hydrolysis.[7] Performing the reaction at a lower temperature (4°C) can also help reduce the rate of hydrolysis.[10]
Q5: What is the role of EDC and NHS in this reaction?
A5: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a carbodiimide crosslinker that activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[9] N-hydroxysuccinimide (NHS) is added to stabilize this intermediate by converting it into a more stable, amine-reactive NHS ester, which then readily reacts with a primary amine.[9][11]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound with primary amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient activation of the carboxylic acid due to suboptimal pH. | Perform the EDC/NHS activation step in a suitable buffer at a pH of 4.5-6.0, such as MES buffer.[1] |
| Hydrolysis of the activated NHS-ester. | Prepare the activated PEG solution immediately before use. Ensure all solvents are anhydrous to minimize moisture.[1] Perform the conjugation at a pH between 7.2 and 8.5 to balance amine reactivity and ester stability.[4] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer like PBS, MES, or borate buffer for the conjugation step.[8][9] | |
| Steric hindrance on the target molecule. | Increase the reaction time or consider a slight increase in temperature, while closely monitoring for side product formation.[1] | |
| Presence of Multiple Products | Di-PEGylation of the target molecule (if it has multiple primary amines). | Adjust the stoichiometry by reducing the molar excess of the activated PEG linker.[1] |
| Difficulty Purifying the Conjugate | Presence of unreacted PEG and byproducts. | Utilize appropriate chromatography methods such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.[1][9] |
pH Optimization and NHS Ester Stability
The pH of the reaction is a critical parameter that requires careful optimization. The following table summarizes the effect of pH on the key reactions involved.
| Reaction Stage | Optimal pH Range | Rationale |
| Carboxylic Acid Activation (with EDC/NHS) | 4.5 - 6.0 | EDC-mediated activation is most efficient at a slightly acidic pH.[5][9] |
| Amine Conjugation (NHS ester + R-NH2) | 7.2 - 8.5 | The primary amine needs to be in its unprotonated form to be reactive, which is favored at a pH above its pKa.[][7] |
| NHS Ester Hydrolysis (Competing Reaction) | Increases with pH | The rate of hydrolysis of the NHS ester increases significantly at higher pH values, reducing the amount of active reagent available for conjugation.[7][12] |
The stability of the activated NHS ester is highly dependent on the pH of the buffer. The table below provides an approximate half-life of a typical NHS ester at different pH values at room temperature.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | Hours[7] |
| 8.0 | ~1 hour[] |
| 8.6 (at 4°C) | 10 minutes[4] |
| 9.0 | Minutes[7] |
| Note: These values are approximate and can vary based on buffer composition, temperature, and the specific structure of the PEG reagent.[7] |
Experimental Protocols & Visualizations
Reaction Mechanism and Workflow
The conjugation of this compound to a primary amine via EDC/NHS chemistry follows a well-defined pathway. The diagram below illustrates the key steps.
Caption: Reaction mechanism for this compound and primary amine conjugation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the conjugation reaction.
Caption: A typical experimental workflow for PEGylation.
Troubleshooting Workflow
When encountering issues such as low yield, this logical diagram can guide the troubleshooting process.
Caption: A logical workflow for troubleshooting low conjugation yield.
Detailed Experimental Protocol
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing molecule.
Materials and Reagents:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine containing buffers.[9]
-
Quenching Agent: 1 M Tris-HCl, pH 8.0, or hydroxylamine.[1]
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)
Procedure:
-
Preparation of Reagents:
-
Activation of this compound (Step 1):
-
Conjugation to the Primary Amine (Step 2):
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule (typically at a 1.0 to 1.5 molar equivalent).[9]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.[8][9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as Mass Spectrometry and HPLC.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
storage and handling recommendations for Propargyl-PEG1-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Propargyl-PEG1-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: a terminal propargyl group (an alkyne) and a carboxylic acid.[1] These two groups are separated by a single polyethylene glycol (PEG) unit, which enhances the molecule's solubility in aqueous solutions. The propargyl group can react with azide-containing molecules through a process called copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1] The carboxylic acid can be activated to form a stable amide bond with primary amines.[1]
Q2: What are the main applications of this compound?
This compound is primarily used in bioconjugation and chemical biology. Its dual functionality allows for the linking of different molecules. For example, it can be used to synthesize antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a dry and dark environment.[1] For short-term storage of a few days to weeks, refrigeration at 0-4°C is acceptable. It is important to prevent moisture condensation by allowing the vial to reach room temperature before opening.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to use standard laboratory PPE. This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[2] All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors.[2]
Q5: In which solvents is this compound soluble?
This compound is soluble in a variety of solvents, including water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The PEG spacer enhances its solubility in aqueous media.
Troubleshooting Guide
Problem: Low or No Yield in Amide Coupling Reaction
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure that coupling reagents like EDC and NHS are fresh and have been stored under anhydrous conditions. Use anhydrous solvents for the reaction. |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amine is favored at a pH of 7.2-8.0. Consider a two-step reaction with pH adjustment.[3] |
| Presence of Primary Amines in Buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated this compound.[3] Use amine-free buffers like PBS, MES, or HEPES. |
| Hydrolysis of Activated Ester | The activated NHS-ester is sensitive to moisture and can hydrolyze back to the carboxylic acid. Prepare the activated ester immediately before use and minimize exposure to moisture.[3] |
| Steric Hindrance | If the primary amine on the target molecule is sterically hindered, the reaction may be slow. Try increasing the reaction time or temperature, but monitor for the formation of side products.[3] |
Problem: Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites on Target Molecule | If your target molecule has multiple primary amines, you may get a mixture of products with varying degrees of labeling. To control this, adjust the stoichiometry by using a lower molar ratio of this compound to the target molecule. |
| Side Reactions | The EDC coupling reagent can sometimes form a stable N-acylurea byproduct. Using an additive like NHS or HOBt can help to minimize this side reaction.[4] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 128.13 g/mol | |
| Purity | ≥95% | |
| Appearance | Liquid | |
| Long-Term Storage | -20°C | [1] |
| Short-Term Storage | 0-4°C | |
| Shipping Condition | Ambient Temperature | [1] |
Experimental Protocols
Representative Protocol for Amide Coupling of this compound to a Primary Amine-Containing Molecule
This protocol describes a general procedure for conjugating this compound to a protein via its primary amine groups using EDC/NHS chemistry. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Ensure the amine-containing molecule is in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vial, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 1 to 1.5-fold molar excess of the activated linker to the amine can be used as a starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and byproducts.
-
Visualizations
Caption: A logical workflow for troubleshooting low yield in amide coupling reactions.
Caption: Signaling pathway for EDC/NHS mediated amide bond formation.
References
removing unreacted Propargyl-PEG1-acid from conjugation mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted Propargyl-PEG1-acid from their conjugation mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound after a conjugation reaction?
A1: The most effective methods for removing small molecules like unreacted this compound (MW: 128.13 g/mol ) from a larger bioconjugate are based on differences in size, charge, or hydrophobicity.[][2] Commonly employed techniques include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating components based on molecular size.[]
-
Dialysis/Ultrafiltration: Utilizes a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate small molecules from larger ones.[3][4][5]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if the charge of the bioconjugate is significantly different from that of the this compound.[][6]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and can be suitable for smaller bioconjugates like peptides.[7]
Q2: How do I choose the best purification method for my specific bioconjugate?
A2: The choice of purification method depends on several factors, including the size and stability of your bioconjugate, the scale of your reaction, and the required purity of the final product. A decision-making workflow can help guide your selection.
Caption: Decision tree for selecting a purification method.
Q3: Can I use precipitation to remove unreacted this compound?
A3: While precipitation can be used to remove some PEG oligomers, it is generally less effective for very small and hydrophilic molecules like this compound.[8] It may also lead to co-precipitation and loss of your desired bioconjugate. Chromatographic and filtration-based methods are generally preferred for higher purity and recovery.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of purified bioconjugate | The bioconjugate is being lost during the purification step.[9] | * Optimize Method: Ensure the chosen purification method is suitable for the size and properties of your conjugate. For example, verify the MWCO of your dialysis membrane or the pore size of your SEC resin.[4] * Alternative Technique: If significant loss persists, consider an alternative purification method. For instance, if SEC results in low yield, try dialysis or IEX.[9][10] |
| Unreacted this compound still present after purification | The purification method lacks sufficient resolution to separate the small molecule from the conjugate. | * SEC: Increase the column length or use a resin with a smaller pore size for better separation in the low molecular weight range.[11] * Dialysis/Ultrafiltration: Use a membrane with a lower MWCO (e.g., 1-3 kDa) to ensure retention of the bioconjugate while allowing the small PEG linker to pass through.[5] Perform multiple buffer exchanges. * RP-HPLC: Optimize the gradient elution to achieve better separation between the hydrophilic this compound and the potentially more hydrophobic conjugate.[12] |
| Bioconjugate appears as a smear on SDS-PAGE after purification | The conjugation reaction resulted in a heterogeneous mixture with a variable number of PEG molecules attached to the biomolecule.[13] | * Optimize Conjugation: Adjust the molar ratio of this compound to your biomolecule in the reaction to control the degree of labeling.[14] * Analytical SEC: Use analytical SEC to assess the heterogeneity of your purified product.[11] * IEX: Ion-exchange chromatography can sometimes separate species with different degrees of PEGylation.[][6] |
| Presence of interfering substances from the initial reaction buffer | Buffers containing primary amines (e.g., Tris, glycine) can compete in the conjugation reaction.[10] | Perform a buffer exchange using methods like dialysis, ultrafiltration, or a desalting column before initiating the conjugation reaction.[9][10] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method separates molecules based on their size as they pass through a porous chromatography resin. Larger molecules elute first, followed by smaller molecules.
Caption: Workflow for purification by Size Exclusion Chromatography.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 75, depending on the size of the bioconjugate)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.
-
Sample Loading: Load the conjugation mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the protein or bioconjugate elution using UV absorbance at 280 nm. The bioconjugate will elute in the earlier fractions, while the unreacted this compound will elute in the later fractions.
-
Pooling: Pool the fractions containing the purified bioconjugate.
-
Verification: Confirm purity by SDS-PAGE or analytical HPLC.
Protocol 2: Dialysis / Ultrafiltration (MWCO)
This technique uses a semi-permeable membrane to separate molecules based on size. It is particularly useful for removing small molecules from much larger ones.[3][4]
Caption: Workflow for purification by Dialysis or Ultrafiltration.
Materials:
-
Dialysis tubing or centrifugal filter units with an appropriate MWCO (e.g., 3 kDa for proteins >30 kDa)
-
Large beaker and stir plate for dialysis
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Centrifuge for ultrafiltration units
Procedure for Dialysis:
-
Hydrate Membrane: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the conjugation mixture into the dialysis tubing and seal securely.
-
Dialyze: Place the sealed tubing in a large volume of cold dialysis buffer and stir gently.
-
Buffer Exchange: Change the buffer every 4-6 hours for the first day, and then twice a day for a total of 48 hours to ensure complete removal of the small molecules.
-
Recover Sample: Carefully remove the sample from the tubing.
Procedure for Ultrafiltration:
-
Select Device: Choose a centrifugal filter unit with a MWCO significantly smaller than your bioconjugate.
-
Load Sample: Add the conjugation mixture to the upper chamber of the device.
-
Centrifuge: Centrifuge according to the manufacturer's protocol. The larger bioconjugate will be retained by the membrane, while the unreacted this compound will pass through into the filtrate.
-
Wash (Optional but Recommended): Add fresh buffer to the upper chamber and repeat the centrifugation step. This wash step improves the removal of the unreacted small molecule.
-
Recover Sample: Collect the concentrated, purified bioconjugate from the upper chamber.
Quantitative Data Summary
| Purification Method | Typical Scale | Advantages | Disadvantages | Recommended MWCO/Resin |
| Size Exclusion Chromatography (SEC) | Analytical to Preparative | High resolution, reproducible. | Can lead to sample dilution. | Resin: Sephadex G-25 (for desalting), Superdex 75/200 (for higher resolution based on conjugate size). |
| Dialysis | Lab Scale | Simple, gentle on proteins. | Time-consuming, potential for sample loss. | MWCO: 1-3.5 kDa for most protein conjugates. |
| Ultrafiltration (Centrifugal) | Small to Medium Scale | Fast, concentrates the sample. | Potential for membrane fouling or nonspecific binding. | MWCO: 3-10 kDa, depending on conjugate size. |
| Ion-Exchange Chromatography (IEX) | Analytical to Preparative | High capacity, can separate based on charge variants. | Requires buffer optimization, conjugate must have a net charge. | Resin: Anion or cation exchange resin depending on the pI of the conjugate. |
| Reverse Phase HPLC (RP-HPLC) | Analytical to Semi-Prep | High resolution for peptides and small proteins. | Can denature larger proteins, requires organic solvents. | Column: C4 or C18 columns. |
References
- 2. This compound = 95 55683-37-9 [sigmaaldrich.com]
- 3. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. aboligo.com [aboligo.com]
Technical Support Center: Synthesis of Cleavable ADC Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of cleavable antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in designing and synthesizing cleavable ADC linkers?
The central challenge is to balance two opposing requirements: the linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity, while also allowing for efficient and specific cleavage to release the drug at the tumor site.[1] An ideal linker should remain stable at physiological pH for extended periods, often matching the multi-day half-life of the antibody itself.[1][2]
Q2: What are the main types of cleavable linkers and their cleavage mechanisms?
There are three primary types of cleavable linkers used in ADCs:
-
Hydrazone Linkers: These are acid-cleavable linkers that are stable at the neutral pH of blood (pH 7.4) but are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-5.0) within tumor cells.[1][3][4]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment inside cells. They are stable in the bloodstream but are readily cleaved by intracellular thiols like glutathione, which is present in much higher concentrations in the cytoplasm of tumor cells compared to plasma.[4][5][6]
-
Peptide-Based Linkers: These linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[1][] The valine-citrulline (Val-Cit) dipeptide is a commonly used sequence that is susceptible to cleavage by cathepsin B.[1][][8][9]
Q3: Why is my Val-Cit linked ADC showing instability in mouse models but not in human plasma?
This is a known issue. Val-Cit linkers are generally stable in human plasma but can be prematurely cleaved in mouse plasma by a specific mouse carboxylesterase, Ces1c.[8][10] This can lead to off-target toxicity and reduced efficacy in preclinical mouse studies.[8][10] A common strategy to overcome this is to modify the linker, for example, by adding a glutamic acid residue to create an EVCit linker, which shows significantly improved stability in mice.[8][11]
Q4: How does the drug-to-antibody ratio (DAR) impact the stability of an ADC?
A higher drug-to-antibody ratio (DAR) can increase the hydrophobicity of the ADC, which may lead to aggregation.[10] This aggregation can alter the ADC's pharmacokinetic properties and lead to faster clearance from circulation.[10] Therefore, optimizing the DAR, typically to a range of 2-4, is a critical step to balance efficacy and stability.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of cleavable ADC linkers.
Issue 1: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
Significant release of the cytotoxic payload (>20%) is observed within 24 hours during an in vitro plasma stability assay at 37°C.[5]
-
High levels of off-target toxicity and poor in vivo efficacy in animal models.[10]
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to hydrolysis or enzymatic degradation in plasma. Solution: Select a more stable linker. For instance, if using a hydrazone linker, consider a more stable derivative like a silyl ether-based linker, or switch to a peptide or non-cleavable linker.[3][5] |
| Susceptibility to Plasma Proteases | Peptide linkers (e.g., valine-citrulline) can be cleaved by circulating proteases like neutrophil elastase or, in the case of mouse models, carboxylesterase Ces1c.[8] Solution: Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site. For Val-Cit linkers in mouse studies, adding a glutamic acid residue (EVCit) can significantly enhance stability.[8][11] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., via a maleimide group) can be unstable and lead to deconjugation through a retro-Michael reaction. Solution: Use self-stabilizing maleimides or explore alternative, more stable conjugation chemistries. Site-specific conjugation at less solvent-accessible sites can also enhance stability. |
Issue 2: ADC Aggregation and Poor Solubility
Symptoms:
-
Formation of high molecular weight species observed during Size Exclusion Chromatography (SEC).[12]
-
Precipitation of the ADC during synthesis, purification, or formulation.
-
Rapid clearance of the ADC in vivo.[8]
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Hydrophobicity of Linker and Payload | Many cytotoxic payloads and some linkers (e.g., Val-Cit-PABC) are hydrophobic, which can lead to aggregation, especially at higher DAR values.[8][9] Solution: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design to improve solubility and reduce aggregation.[13] Using a more hydrophilic linker, like an EVCit linker, can also mitigate this issue.[8] |
| High Drug-to-Antibody Ratio (DAR) | A high number of conjugated drug-linker molecules increases the overall hydrophobicity of the ADC. Solution: Optimize the conjugation reaction to achieve a lower average DAR, typically between 2 and 4.[10] Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate ADC species with a specific DAR.[14][15][16][17][18] |
| Non-specific Conjugation | Stochastic conjugation to lysine or cysteine residues can result in a heterogeneous mixture of ADC species, some of which may be prone to aggregation. Solution: Employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR and conjugation sites, which can improve its biophysical properties. |
Quantitative Data Summary
The stability of cleavable linkers in plasma is a critical parameter. The following table summarizes representative stability data for different linker types.
| Linker Type | Linker Example | Condition | Half-life (t½) | Reference(s) |
| Hydrazone | Phenylketone-derived hydrazone | Human and mouse plasma | ~2 days | [3] |
| Carbonate linker (in Sacituzumab govitecan) | Serum | ~36 hours | [3] | |
| Silyl ether-based linker | Human plasma | > 7 days | [3][5] | |
| Peptide-Based | Valine-Citrulline (Val-Cit) | Mouse plasma | ~2 days | [8] |
| Glutamic acid-Valine-Citrulline (EVCit) | Mouse plasma | ~12 days | [8] | |
| Triglycyl peptide linker (CX) with DM1 | Mouse plasma | ~9.9 days | [3] | |
| Sulfatase-cleavable linker | Mouse plasma | > 7 days | [3] | |
| Disulfide | SPDB-DM4 | in vivo (mouse and monkey) | 6.0 and 9.6 days, respectively | [19] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the payload in an ADC sample.[20]
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug-linker
-
Suitable buffer (e.g., PBS)
-
UV/Vis spectrophotometer
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at both 280 nm and its wavelength of maximum absorbance, λmax).[20]
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.[20]
-
Calculation: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug), and subsequently the average DAR:[20]
-
A_total (at 280 nm) = (ε_Ab (at 280 nm) * C_Ab) + (ε_Drug (at 280 nm) * C_Drug)
-
A_total (at λmax) = (ε_Ab (at λmax) * C_Ab) + (ε_Drug (at λmax) * C_Drug)
-
Solve the system of two linear equations for C_Ab and C_Drug.
-
Average DAR = C_Drug / C_Ab
-
Protocol 2: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the increasing hydrophobicity with an increasing number of conjugated drugs.[14] This protocol provides a general guideline for purifying an ADC.
Materials:
-
ADC sample
-
HIC column (e.g., ToyoPearl Phenyl-650S)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Sanitization Buffer: 0.5 N Sodium Hydroxide
-
Storage Buffer: 20% Ethanol
Procedure:
-
Load Solubility Screening: Determine the optimal ammonium sulfate concentration for loading the ADC onto the column without causing precipitation. This can be done by titrating the ADC sample with a high salt buffer (e.g., 3.0 M Ammonium Sulfate) and observing for precipitation.[14]
-
Column Equilibration: Equilibrate the HIC column with the starting mobile phase conditions (a mixture of Mobile Phase A and B that does not cause precipitation).
-
Sample Loading: Load the ADC sample onto the equilibrated column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient of decreasing ammonium sulfate concentration (i.e., increasing percentage of Mobile Phase B). ADC species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.[20]
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Column Cleaning and Storage: Clean the column with Sanitization Buffer and store it in Storage Buffer.[14]
Protocol 3: In Vitro Plasma Stability Assay
This assay simulates the physiological environment to measure the linker's integrity over time.[21]
Materials:
-
ADC sample
-
Plasma from a relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA)
-
Protein precipitation agent (e.g., methanol, acetonitrile) or immunoaffinity capture beads (e.g., Protein A/G)
Procedure:
-
Incubation: Incubate the ADC sample in plasma at 37°C for a specified time course (e.g., up to 7 days).[12]
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots from the incubation mixtures. Immediately freeze the samples at -80°C to stop any further reactions.[10][12]
-
Sample Processing:
-
For Free Payload Analysis (LC-MS): Thaw the plasma samples. Add a protein precipitation agent to remove plasma proteins. Centrifuge the samples and collect the supernatant containing the free payload for LC-MS/MS analysis.[12]
-
For Intact ADC/DAR Analysis (LC-MS or ELISA): Thaw the plasma samples. Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads). Elute the captured ADC for analysis.[12]
-
-
Analysis: Quantify the amount of released payload or the change in average DAR over time using a validated analytical method.
-
Data Analysis: Plot the percentage of the remaining intact conjugate or the amount of released payload against time. From this plot, determine the half-life (t½) of the ADC in plasma.[5][21]
Visualizations
Caption: General workflow for the synthesis and characterization of cleavable ADCs.
Caption: Troubleshooting logic for premature payload release from cleavable ADCs.
Caption: Mechanisms of payload release for different types of cleavable linkers.
References
- 1. adcreview.com [adcreview.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG1-acid Conjugates
In the realm of bioconjugation and drug development, the use of discrete Polyethylene Glycol (dPEG®) linkers, such as Propargyl-PEG1-acid, has become instrumental. These linkers offer the advantage of being single molecules with a defined molecular weight, thereby eliminating the heterogeneity associated with traditional polymeric PEGs.[1] this compound, in particular, provides a terminal alkyne group for "click" chemistry reactions and a carboxylic acid for stable amide bond formation with primary amines.[2] Accurate characterization of the resulting conjugates is paramount for ensuring product quality, efficacy, and safety. Mass spectrometry stands out as a primary analytical tool for this purpose.
This guide provides a comparative overview of mass spectrometric techniques for the characterization of this compound conjugates, offering insights into alternative linkers and presenting detailed experimental protocols.
Mass Spectrometry Techniques: A Comparison
The two most common mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[3]
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) |
| Ionization Principle | Soft ionization technique that generates multiply charged ions from a solution.[1] | Soft ionization technique that primarily produces singly charged ions from a solid-phase matrix.[4] |
| Typical Coupling | Often coupled with Liquid Chromatography (LC) for online separation and analysis (LC-MS).[1][5] | Typically used for direct analysis of purified samples. |
| Advantages | - Amenable to automation and high-throughput analysis.[3]- Provides information on the charge state distribution.- Ideal for analyzing complex mixtures when coupled with LC.[6] | - Generates simpler spectra with predominantly singly charged ions, which is advantageous for high molecular weight polymers.[4]- High resolution can allow for the observation of individual oligomers in heterogeneous PEGylated samples.[7] |
| Disadvantages | - Can produce complex spectra with overlapping charge states for polydisperse polymers.[3][4]- Requires charge deconvolution software to determine the uncharged mass.[1] | - Sample preparation can be more time-consuming.- May not be as readily automated as ESI-MS. |
| Best Suited For | Detailed characterization of purified conjugates, analysis of complex reaction mixtures, and quantitative studies.[3][8] | Rapid molecular weight determination and purity assessment of intact biomolecules and their conjugates.[3][7] |
Experimental Workflows and Protocols
A comprehensive characterization of this compound conjugates involves several steps, from the initial conjugation to the final mass spectrometric analysis.
Conjugation and Analysis Workflow
The following diagram illustrates a typical workflow for the conjugation of this compound to a primary amine-containing molecule and its subsequent analysis by mass spectrometry.
Experimental Protocol: LC-ESI-MS Analysis
This protocol provides a general framework for the analysis of a this compound conjugate using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of the purified conjugate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[9]
-
For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.[9][10]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.[10]
-
Flow Rate: 0.2-0.4 mL/min.[10]
-
Column Temperature: 30-40 °C.[10]
3. Mass Spectrometry (ESI-QTOF or Orbitrap) Conditions:
-
Ionization Mode: Positive or negative, depending on the analyte.[10] For many peptides and small molecules, positive ion mode is used to generate protonated molecular ions [M+H]+.[11]
-
Mass Range: m/z 100 - 2000 for a full scan analysis.
-
Fragmentation (MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. Collision-induced dissociation (CID) with collision energies ranging from 10-40 eV is typically used to induce characteristic fragmentation.[9]
Data Interpretation: Expected Fragmentation Patterns
In tandem mass spectrometry, this compound conjugates are expected to exhibit characteristic fragmentation patterns. The dominant fragmentation occurs through the cleavage of the ether bond within the PEG linker, resulting in a neutral loss of an ethylene glycol unit (C₂H₄O), which has a mass of 44.0262 Da.[9] Cleavage may also occur at the amide bond formed during conjugation or adjacent to the carboxyl group, leading to the loss of COOH (45 Da).[12]
Comparison with Alternative Linkers
The choice of linker can significantly impact the properties of the final conjugate and the observations during mass spectrometric analysis.
| Linker | Structure/Key Feature | Expected Impact on Mass Spectrometry Analysis |
| This compound | Short, discrete PEG linker with alkyne and acid functionalities.[2] | Provides a well-defined, sharp peak in the mass spectrum due to its discrete nature. |
| Propargyl-PEGn-acid (n > 1) | Longer PEG chain.[10] | Increased hydrophilicity may alter LC retention time. If polydisperse, will result in a distribution of peaks separated by 44 Da. |
| Amine-PEG1-acid | Amine functionality instead of propargyl for conjugation (e.g., to NHS esters).[10] | Different reaction chemistry. The absence of the alkyne group will be evident in the mass and fragmentation pattern. |
| Propargyl-PEG1-NHS ester | Activated form of this compound for direct reaction with primary amines.[13] | The NHS ester is a leaving group during conjugation; its absence in the final product confirms successful conjugation. |
By employing a multi-faceted analytical approach centered around mass spectrometry, researchers and drug development professionals can thoroughly characterize this compound conjugates, ensuring a comprehensive understanding of their structure, purity, and integrity. This rigorous analysis is a critical step in the development of novel therapeutics and diagnostics.
References
- 1. enovatia.com [enovatia.com]
- 2. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative analysis of polyethylene glycol (PEG), PEGylated paclitaxel and paclitaxel in rats by MS/MSALL technique with hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uab.edu [uab.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
Illuminating the Structure of Propargyl-PEG1-acid: A Comparative Guide to Spectroscopic Confirmation
For researchers, scientists, and drug development professionals, the precise structural confirmation of linker molecules is a critical step in ensuring the integrity and functionality of their conjugates. Propargyl-PEG1-acid, a heterobifunctional linker comprising a propargyl group, a single ethylene glycol unit, and a carboxylic acid, is a valuable tool in bioconjugation and drug delivery. Its definitive structural elucidation is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of this compound, supported by expected experimental data and detailed protocols.
Unveiling the Molecular Fingerprint: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Expected NMR Data for this compound
Based on the known chemical structure and analysis of its constituent functional groups, the following ¹H and ¹³C NMR data are predicted. A commercial supplier, BroadPharm, indicates the availability of an experimental NMR spectrum for their this compound product, which can be consulted for verification[1][2][3].
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~4.2 | Doublet | 2H | Methylene adjacent to alkyne (-O-CH₂ -C≡) |
| ~3.8 | Triplet | 2H | Methylene adjacent to ether oxygen (-CH₂ -CH₂-COOH) |
| ~3.7 | Triplet | 2H | Methylene adjacent to ester oxygen (-O-CH₂ -CH₂-) |
| ~2.5 | Triplet | 1H | Acetylenic proton (-C≡CH ) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic acid carbonyl (C =O) |
| ~80 | Quaternary alkyne carbon (-C ≡CH) |
| ~75 | Tertiary alkyne carbon (-C≡C H) |
| ~70 | Methylene carbon adjacent to ether oxygen (-C H₂-CH₂-COOH) |
| ~68 | Methylene carbon adjacent to ester oxygen (-O-C H₂-CH₂-) |
| ~58 | Methylene carbon adjacent to alkyne (-O-C H₂-C≡) |
A Comparative Look: Alternative Analytical Techniques
While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for the confirmation of this compound's structure.
Table 2: Comparison of Analytical Techniques for this compound Structure Confirmation
| Technique | Information Provided | Expected Results for this compound | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and chemical environment. | Provides specific chemical shifts and coupling patterns for each proton and carbon, confirming the complete molecular structure. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Detection of the molecular ion peak [M+H]⁺ at m/z 129.1. Fragmentation may show loss of the carboxyl group or cleavage of the PEG linker. | High sensitivity and accuracy in molecular weight determination. | Does not provide detailed structural connectivity information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, strong C=O stretch (~1700-1760 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), and C-O-C stretch (~1100 cm⁻¹). | Fast and requires minimal sample preparation. | Provides information on functional groups present but not their specific arrangement. |
Experimental Corner: Protocols for Structural Verification
NMR Spectroscopy Protocol
A detailed protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate data interpretation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
Pulse Program: Standard proton-decoupled.
-
Number of Scans: 1024 or higher, depending on the sample concentration.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
Alternative Technique Protocols
Mass Spectrometry (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.
-
Instrumentation: Infuse the sample into the ESI source of a TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
FTIR Spectroscopy (Attenuated Total Reflectance, ATR):
-
Sample Preparation: Place a small amount of the liquid this compound directly onto the ATR crystal.
-
Instrumentation: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound, emphasizing the central role of NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound.
By integrating the detailed insights from NMR spectroscopy with the confirmatory data from mass spectrometry and FTIR, researchers can achieve a high degree of confidence in the structure and purity of their this compound, a crucial step for the success of their subsequent applications in drug development and materials science.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Propargyl-PEG1-acid
For researchers, scientists, and drug development professionals, establishing the purity of reagents like Propargyl-PEG1-acid is a critical prerequisite for reliable and reproducible results in bioconjugation, drug delivery, and proteomics. This compound is a heterobifunctional linker containing a propargyl group for "click chemistry" reactions and a carboxylic acid for amide bond formation.[1] The presence of impurities, such as starting materials, byproducts, or oligomers of different PEG lengths, can significantly impact the efficiency of subsequent conjugation reactions and the quality of the final product.
This guide provides an objective comparison of the primary analytical methods for assessing the purity of this compound, supported by experimental protocols and representative data.
Overview of Key Analytical Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. The most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2]
| Technique | Primary Application | Advantages | Limitations |
| HPLC | Quantitative purity assessment, separation of impurities. | High sensitivity, accuracy, and reproducibility for quantification.[] | Lack of a strong UV chromophore in the molecule requires specialized detectors like ELSD or CAD.[4] |
| NMR Spectroscopy | Structural confirmation, identification of functional groups, and semi-quantitative purity. | Provides detailed structural information and can identify and quantify impurities if their signals do not overlap with the main compound.[5] | Lower sensitivity compared to MS; complex spectra can make minor impurity detection difficult.[2][5] |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification. | High sensitivity and accuracy in mass determination, excellent for identifying unknown impurities.[2] | Can overestimate the purity of PEG compounds and is not ideal for quantifying oligomer distribution without careful calibration.[6] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of PEGylated compounds.[2] For molecules like this compound that lack a UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are the preferred methods.[4][7] Reversed-Phase HPLC (RP-HPLC) is particularly effective at separating the target molecule from non-polar and some polar impurities.[4]
Comparison of HPLC Modes for PEG Analysis
| HPLC Mode | Separation Principle | Best For | Potential Issues |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity.[4] | High-resolution separation of the main component from less polar or more polar impurities. | May have limited resolution for PEG oligomers of very similar size. |
| Hydrophilic Interaction (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase.[4] | Separating very polar impurities; offers an orthogonal separation mechanism to RP-HPLC.[4] | Longer column equilibration times; sensitive to mobile phase composition.[4] |
| Size-Exclusion (SEC) | Separation based on hydrodynamic volume.[4] | Analyzing polydispersity and separating high molecular weight aggregates. | Low resolution for small molecule impurities and oligomers.[4] |
Representative Quantitative Data: RP-HPLC-ELSD
| Peak | Retention Time (min) | Area % | Identity |
| 1 | 4.2 | 1.5 | Unknown Polar Impurity |
| 2 | 8.5 | 98.2 | This compound |
| 3 | 11.1 | 0.3 | Unknown Non-Polar Impurity |
| Total | 100.0 | Purity: 98.2% |
Experimental Protocol: RP-HPLC with ELSD/CAD
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[4]
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 10 µL.[4]
-
-
Detector Settings (ELSD):
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound to determine the purity.[4]
HPLC Workflow Diagram
References
- 1. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Propargyl-PEG1-acid and Other Non-Cleavable ADC Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of Propargyl-PEG1-acid with other non-cleavable ADC linkers, supported by available experimental data and detailed methodologies for comparative evaluation.
Introduction to Non-Cleavable ADC Linkers
Non-cleavable linkers are designed to remain intact in the systemic circulation and only release the cytotoxic payload after the ADC has been internalized by the target cell and the antibody component has been degraded within the lysosome.[1] This mechanism offers high plasma stability, which can lead to an improved therapeutic index and reduced off-target toxicity compared to some cleavable linkers.[1][2]
This compound is a non-cleavable linker that incorporates a short polyethylene glycol (PEG) spacer and a terminal propargyl group. The propargyl group allows for site-specific conjugation to an antibody or payload via "click chemistry," a highly efficient and specific bioorthogonal reaction.[3][] This contrasts with traditional non-cleavable linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which typically react with endogenous amino acids on the antibody, such as lysine, leading to a heterogeneous mixture of ADC species.[][6]
Comparative Analysis of Non-Cleavable Linkers
While direct head-to-head comparative studies with quantitative data for this compound against other non-cleavable linkers are limited in publicly available literature, a comparison of their key characteristics can guide linker selection.
General Properties
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thioether Linkers (General) |
| Conjugation Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)[3][] | Maleimide-thiol coupling or NHS ester-amine coupling[] | Maleimide-thiol coupling[1] |
| Site-Specificity | High (enables homogenous DAR)[7][8] | Low (can lead to heterogeneous DAR)[] | Low to moderate |
| Hydrophilicity | Moderate (short PEG chain)[9] | Low (hydrophobic cyclohexane ring)[6] | Generally low, can be modulated |
| Mechanism of Payload Release | Lysosomal degradation of the antibody[1] | Lysosomal degradation of the antibody[10] | Lysosomal degradation of the antibody[1] |
| Resulting Payload Form | Payload-linker-amino acid complex | Payload-linker-amino acid complex[10] | Payload-linker-amino acid complex |
| Bystander Effect | Limited to none[] | Limited to none[] | Limited to none |
Quantitative Data Comparison
The following tables summarize representative quantitative data from various sources. It is crucial to note that these data are not from direct head-to-head comparative studies and are presented for illustrative purposes only. Experimental conditions, including the antibody, payload, and cell lines used, vary between studies.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | ~10-100 | Varies |
| Non-cleavable (Thioether) | Anti-CD22-MCC-DM1 | Ramos (CD22+) | ~1-10 | Varies |
| Propargyl-PEG (Hypothetical) | Anti-HER2-Propargyl-PEG1-Payload | SK-BR-3 (HER2+) | Data not available |
Table 2: In Vivo Plasma Stability
| Linker Type | ADC Construct | Species | Half-life (days) | % Payload Loss (at time point) | Reference |
| Non-cleavable (SMCC) | Trastuzumab-MCC-DM1 | Rat | ~4-5 | <20% (7 days) | Varies |
| Non-cleavable (Thioether) | Generic ADC | Mouse | ~5-7 | <15% (7 days) | Varies |
| Propargyl-PEG (Hypothetical) | Generic ADC | Mouse | Expected to be high due to non-cleavable nature and PEGylation | Data not available |
Table 3: In Vivo Efficacy (% Tumor Growth Inhibition)
| Linker Type | ADC Construct | Xenograft Model | Dose (mg/kg) | % TGI | Reference |
| Non-cleavable (SMCC) | Trastuzumab-MCC-DM1 | BT-474 (HER2+) | 5 | >90 | Varies |
| Non-cleavable (Thioether) | Anti-CD79b-MCC-DM1 | Ramos | 3 | Complete regression | Varies |
| Propargyl-PEG (Hypothetical) | Generic ADC | Relevant Xenograft | Varies | Data not available |
Experimental Protocols for Comparative Evaluation
To conduct a direct and objective comparison of this compound with other non-cleavable linkers, the following experimental workflows are recommended.
ADC Synthesis and Characterization
A standardized protocol for synthesizing and characterizing ADCs with different linkers is crucial for a fair comparison.
Caption: Workflow for ADC synthesis and characterization.
In Vitro Performance Evaluation
a. Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[12][13][14][15][16]
Caption: Experimental workflow for in vitro cytotoxicity assay.
b. In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring premature payload release.[17][18][19]
Caption: Workflow for in vitro plasma stability assessment.
In Vivo Performance Evaluation
a. Pharmacokinetic (PK) Study
This study assesses the distribution, metabolism, and excretion of the ADC in an animal model.[20][21][22]
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
b. Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.
Caption: Workflow for a xenograft efficacy study.
Signaling Pathways and Mechanism of Action
The general mechanism of action for an ADC with a non-cleavable linker involves internalization and lysosomal degradation.[23][24][25][26][27]
Caption: General mechanism of action for a non-cleavable ADC.
The released payload then interacts with its intracellular target, leading to cell death. The specific signaling pathways affected depend on the nature of the cytotoxic payload.
Payloads Targeting Microtubules (e.g., Auristatins, Maytansinoids)
These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[28][29][30][31][32]
Caption: Signaling pathway for microtubule inhibitor payloads.
Payloads Targeting DNA (e.g., Calicheamicins, Duocarmycins)
These agents cause DNA damage, which triggers cell cycle arrest and apoptosis.[33][34][35][36][37]
Caption: Signaling pathway for DNA damaging agent payloads.
Conclusion
The choice of a non-cleavable linker is a critical aspect of ADC design, with significant implications for stability, efficacy, and safety. This compound offers the advantage of site-specific conjugation through click chemistry, enabling the production of homogeneous ADCs. While direct comparative data is limited, its non-cleavable nature and PEG spacer suggest favorable stability and pharmacokinetic properties. In contrast, traditional non-cleavable linkers like SMCC, while having a proven track record, result in heterogeneous ADC mixtures. A thorough and systematic evaluation using the standardized protocols outlined in this guide is essential to determine the optimal non-cleavable linker for a specific ADC candidate.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ADC Linkers? | AxisPharm [axispharm.com]
- 7. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. atsbio.com [atsbio.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 35. academic.oup.com [academic.oup.com]
- 36. aacrjournals.org [aacrjournals.org]
- 37. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amide Bonds Formed with Propargyl-PEG1-acid
In the landscape of bioconjugation and drug development, the choice of a linker to connect a molecule of interest to a payload is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. Propargyl-PEG1-acid is a bifunctional linker that offers a terminal alkyne group for "click" chemistry and a carboxylic acid for amide bond formation.[1][2] This guide provides an objective comparison of the stability of amide bonds formed using this compound against other common linkages, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Intrinsic Stability of Amide Bonds
Amide bonds are widely regarded as one of the most stable covalent linkages employed in bioconjugation.[3] Under physiological conditions (pH 7.4, 37°C), the amide bond is exceptionally resistant to hydrolysis.[3][4] This high stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond, making it robust and less susceptible to cleavage.[3][5] Consequently, linkers based on amide bonds are categorized as stable, non-cleavable linkers, ideal for applications where maximizing the circulation half-life of the intact conjugate is the primary goal.[4]
While highly stable, amide bonds can be cleaved under harsh conditions such as prolonged exposure to extreme pH or through the action of specific proteolytic enzymes.[3][6] However, the polyethylene glycol (PEG) chain in the this compound linker can provide steric hindrance, which may shield the adjacent amide bond from enzymatic degradation.[3]
Comparative Stability of Linker Chemistries
The stability of the linker is a crucial factor in the design of therapeutics like antibody-drug conjugates (ADCs), where premature release of the payload can lead to off-target toxicity. The following table summarizes the stability of various linker types, providing a comparative overview against the robust amide bond.
| Linker Type | Linkage | Cleavage Mechanism | Approx. Half-life in Human Plasma | Key Stability Characteristics |
| This compound | Amide | Non-cleavable | > 200 hours [7] | Highly stable under physiological conditions due to the robust amide bond. The PEG chain can enhance solubility and shield from enzymatic degradation. [3][7] |
| Thioether (e.g., SMCC) | Thioether | Non-cleavable | > 200 hours[7] | Extremely stable in vivo, minimizing off-target toxicity.[7] |
| Valine-Citrulline (vc) | Peptide (Amide) | Enzyme (Cathepsin B) | ~144 - 230 hours[7] | Generally stable in circulation but designed for cleavage by specific lysosomal proteases often overexpressed in tumor cells.[7] |
| Hydrazone | Hydrazone | Low pH (Hydrolysis) | ~48 hours[7] | Designed to be cleaved in acidic endosomal/lysosomal compartments (pH 4.5-6.0) but can be prone to hydrolysis at physiological pH, leading to potential premature drug release.[7] |
| Disulfide | Disulfide | Reduction (Glutathione) | Variable | Cleaved in the reducing environment of the cytoplasm; stability in circulation can be influenced by steric hindrance around the bond.[7] |
| Ester | Ester | Esterases (Enzymatic) | Less stable than amides[4] | Susceptible to enzymatic cleavage by esterases present in plasma, leading to faster payload release.[4][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability.
Protocol 1: Amide Bond Formation with this compound
This protocol outlines the formation of a stable amide bond between this compound and a primary amine-containing molecule using the common EDC/NHS coupling chemistry.[2]
Principle: The carboxylic acid group of this compound is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive O-acylisourea intermediate. N-hydroxysuccinimide (NHS) is added to trap this intermediate as a more stable NHS ester, which then efficiently reacts with a primary amine to form the final amide bond.[2]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA), if the amine is a salt
-
Reaction Buffer (e.g., Phosphate-buffered saline - PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1M Tris or Glycine)
Procedure:
-
Reagent Preparation: Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Amine Preparation: In a separate vial, dissolve the primary amine-containing molecule (1.1 equivalents) in the reaction buffer. If the amine is a hydrochloride salt, add DIPEA (1.5-2.0 equivalents) to neutralize it.[2]
-
Conjugation Reaction: Add the amine solution dropwise to the activated this compound mixture. Allow the reaction to stir for 2-4 hours at room temperature or overnight at 4°C.
-
Reaction Quenching: Add quenching buffer to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Monitoring and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Purify the final conjugate using an appropriate method, such as column chromatography, HPLC, or dialysis, to remove unreacted reagents and byproducts.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like MALDI-TOF mass spectrometry or SDS-PAGE analysis.
Protocol 2: In Vitro Plasma Stability Assay
This experiment is designed to determine the stability of the formed amide linkage in a physiologically relevant environment.
Principle: The conjugate is incubated in plasma over a set period. Aliquots are taken at various time points and analyzed to quantify the amount of intact conjugate remaining. This data is used to calculate the half-life (t½) of the conjugate.[9]
Materials:
-
Purified conjugate
-
Human or animal plasma (e.g., from BALB/c mouse)
-
Incubator at 37°C
-
Analysis system (e.g., LC-MS/MS or ELISA)
Procedure:
-
Incubation: Add the conjugate to pre-warmed plasma to a final concentration of 50-100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt any further degradation.
-
Sample Analysis: Analyze the samples to determine the concentration of the intact conjugate. An LC-MS/MS method can be developed to specifically detect and quantify the parent conjugate and any released payload.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time. The data can be fitted to a one-phase decay model to calculate the in vitro half-life of the conjugate.
Visualizations
Diagrams illustrating key processes provide a clear visual reference for the described methodologies and mechanisms.
Conclusion
The amide bond formed via the carboxylic acid moiety of this compound provides exceptional stability, making it a superior choice for applications requiring a long in vivo half-life and minimal premature payload release. Compared to cleavable linkers like esters and hydrazones, the amide linkage is significantly more robust under physiological conditions. The provided experimental protocols offer a framework for researchers to both synthesize and validate the stability of their own bioconjugates, ensuring the development of effective and reliable therapeutic and diagnostic agents.
References
- 1. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validating the Activity of Propargyl-PEG1-Acid Conjugates: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules with Propargyl-PEG1-acid, a short, hydrophilic linker, is a key strategy in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This linker allows for the precise attachment of payloads to biomolecules via its terminal propargyl group, which can participate in "click chemistry" reactions, and its carboxylic acid, which can form stable amide bonds with primary amines.[1] While analytical techniques like mass spectrometry and HPLC are crucial for confirming successful conjugation, functional assays are essential to validate that the final conjugate retains its intended biological activity.[2]
This guide provides a comparative overview of key functional assays used to validate the activity of this compound conjugates, offering experimental protocols and data to inform the selection of appropriate validation strategies.
The Impact of PEGylation on Biological Function
The addition of a polyethylene glycol (PEG) chain, even a short one like PEG1, can influence the biological activity of the conjugated molecule. While PEGylation can enhance solubility and stability, it can also introduce steric hindrance, potentially reducing the binding affinity of a protein to its receptor or the catalytic activity of an enzyme.[3][4] Therefore, it is imperative to experimentally validate the functional consequences of conjugation.
Comparative Analysis of Functional Assays
A suite of in vitro assays is typically employed to provide a comprehensive understanding of the functional integrity of a this compound conjugate. The choice of assay depends on the nature of the conjugated biomolecule and its mechanism of action.
| Functional Assay | Principle | Typical Application | Key Parameters Measured | Alternative Methods |
| Cytotoxicity Assay (e.g., MTT, XTT) | Measures the metabolic activity of cells as an indicator of cell viability after treatment with the conjugate.[5] | Antibody-Drug Conjugates (ADCs) | IC50 (half-maximal inhibitory concentration) | ATP-based assays (e.g., CellTiter-Glo®), Real-time cell analysis |
| Receptor Binding Assay | Quantifies the binding affinity of the conjugated molecule to its specific receptor. | PEGylated proteins, antibodies | Kd (dissociation constant), Bmax (maximum number of binding sites) | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |
| Cell Proliferation Assay | Assesses the ability of the conjugate to inhibit or stimulate cell growth.[6] | Growth factors, cytokines, ADCs | EC50 (half-maximal effective concentration), GI50 (half-maximal growth inhibition) | DNA synthesis assays (e.g., BrdU incorporation), Cell counting |
| Enzyme Activity Assay | Measures the catalytic activity of an enzyme after conjugation. | PEGylated enzymes | Km (Michaelis constant), kcat (turnover number) | Varies depending on the enzyme (e.g., chromogenic or fluorogenic substrate assays) |
Quantitative Data Summary: The Effect of Short PEG Linkers
While specific quantitative data for this compound is limited in publicly available literature, studies on short-chain PEG linkers in ADCs provide valuable insights. Generally, shorter PEG linkers are associated with high in vitro potency.[5]
Table 2: Impact of Short vs. Long PEG Linkers on ADC In Vitro Cytotoxicity
| Linker Length | Typical IC50 Range (nM) | General Trend | Reference |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | 0.1 - 10 | Often associated with high in vitro potency. | [5] |
| Medium PEG Linkers (e.g., PEG8, PEG12) | 1 - 50 | Potency may be slightly reduced compared to shorter linkers. | [5] |
| Long PEG Linkers (e.g., PEG24) | 10 - 100+ | A decrease in in vitro cytotoxicity is often observed. | [5] |
Note: The data presented is a generalized summary from various studies and the absolute values can vary depending on the specific antibody, payload, and cell line used.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Protocol for an ADC
This protocol is adapted for determining the IC50 value of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound conjugated ADC and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugates to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the data and determine the IC50 value using a suitable software.
Receptor Binding Assay: General Protocol
This protocol provides a general framework for a competitive binding assay.
Materials:
-
Cells expressing the target receptor
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Radiolabeled or fluorescently labeled ligand for the target receptor
-
This compound conjugated protein and unconjugated protein
-
Filtration apparatus or scintillation counter/fluorometer
Procedure:
-
Cell Preparation: Prepare a suspension of cells expressing the target receptor in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the labeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled conjugated protein or unconjugated protein to the wells. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the bound ligand from the free ligand. For suspension cells, this is often done by rapid filtration through a filter mat that traps the cells.
-
Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorometer (for fluorescent ligands).
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki (inhibition constant) can be calculated.
Visualization of Workflows
Amide Bond Formation and Click Chemistry Pathway
Caption: Conjugation via amide bond formation followed by click chemistry.
In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
The functional validation of this compound conjugates is a critical step to ensure their intended biological activity. While analytical methods confirm the structural integrity of the conjugate, functional assays provide essential data on its efficacy. A combination of assays, such as cytotoxicity and receptor binding assays, is often necessary for a comprehensive assessment. Although specific data for this compound is not abundant, the trends observed with other short-chain PEG linkers suggest that it is a promising linker for creating potent bioconjugates. Careful experimental design and execution of these functional assays are paramount for the successful development of novel therapeutics.
References
- 1. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unlocking Bioconjugate Potential: A Comparative Guide to Short PEG Spacers
In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences a drug's efficacy, safety, and pharmacokinetic profile.[1][2] Among the diverse options, short, discrete polyethylene glycol (PEG) linkers, like Propargyl-PEG1-acid, have emerged as powerful tools.[3] This guide offers an objective comparison between short PEG spacers and their alternatives, supported by experimental insights, to aid researchers in making informed decisions for drug design.
This compound is a heterobifunctional linker featuring a propargyl group for click chemistry, a single, discrete PEG unit to enhance hydrophilicity, and a carboxylic acid for amide bond formation.[4][5] The defining characteristic of this and similar linkers is the short, well-defined PEG chain, which imparts a unique set of properties compared to longer, polydisperse PEG chains or non-PEG linkers like alkyl chains.[3]
Comparative Analysis: Physicochemical and Biological Properties
The selection of a linker involves a crucial trade-off between properties like hydrophilicity, flexibility, and steric effects. Short PEG spacers offer a unique balance that can be highly advantageous in specific applications.[2][6]
| Property | Short PEG Spacer (e.g., PEG1-PEG4) | Long PEG Spacer (e.g., >PEG12) | Alkyl Chain Linker |
| Solubility | Moderate increase in aqueous solubility.[3] | High increase in aqueous solubility.[1][7] | Generally lower aqueous solubility (hydrophobic).[2] |
| Cell Permeability | Can enhance permeability by balancing hydrophilicity and size.[2][8] | May decrease permeability due to increased size and hydrophilicity.[2] | Often enhances passive diffusion across cell membranes due to lipophilicity.[9][10] |
| Steric Hindrance | Provides minimal, yet effective, separation to reduce steric clash.[6][11] | Offers greater separation, but can sometimes cause self-hindrance by wrapping.[6] | Flexible, but lacks the specific hydration properties of PEG that reduce non-specific interactions.[6] |
| Aggregation | Mitigates aggregation of hydrophobic payloads.[11][12] | Highly effective at preventing aggregation, enabling higher drug loading.[10][13] | Higher propensity for aggregation, especially with hydrophobic drugs.[2] |
| Pharmacokinetics (PK) | Can provide a modest improvement in circulation time.[1][3] | Significantly extends circulation half-life by increasing hydrodynamic radius.[1][13] | Can lead to faster clearance from circulation.[10] |
| Structural Definition | Monodisperse (discrete length), ensuring conjugate homogeneity.[3] | Often polydisperse, leading to heterogeneous conjugates. | Monodisperse, providing homogeneity. |
| Immunogenicity | Generally low; can mask epitopes.[3][7] | Effective at reducing immunogenicity but can sometimes elicit anti-PEG antibodies.[14] | Not typically immunogenic. |
Key Observation: The optimal linker is highly context-dependent.[1] For PROTACs, where cell permeability is paramount, a short PEG linker can provide the necessary solubility boost without overly compromising membrane transit, a balance that is harder to achieve with longer PEGs or purely hydrophobic alkyl chains.[2][15] In ADCs, shorter linkers have been found to sometimes improve stability by keeping the payload within the antibody's protective spatial shield.[16]
Visualizing Linker Design and Evaluation
The process of selecting an optimal linker is a systematic endeavor involving synthesis and rigorous testing. The workflow below illustrates a typical path for comparing different linker strategies.
Caption: Experimental workflow for linker optimization and candidate selection.
The properties endowed by a short PEG spacer are interconnected. Its defined length and hydrophilic nature directly influence higher-order biological outcomes.
Caption: Relationship between short PEG spacer properties and therapeutic outcomes.
Experimental Protocols
Objective comparison requires robust experimental data. Below are summaries of key protocols used to evaluate linker performance.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across membranes, which is crucial for oral absorption or cell entry.[17]
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound.
-
Principle: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a filter plate coated with an artificial lipid membrane (e.g., lecithin in dodecane).[18][19] The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.[20]
-
Methodology:
-
Membrane Coating: Gently dispense ~5 µL of a lipid solution (e.g., 1-4% lecithin in dodecane) onto the membrane of each well in the donor plate.[20][21]
-
Plate Preparation: Add buffer (e.g., PBS, pH 7.4) to the acceptor wells.[20]
-
Compound Addition: Add the test compound solution (typically 10-500 µM in buffer with a small percentage of DMSO) to the donor wells.[21]
-
Incubation: Assemble the donor/acceptor plate "sandwich" and incubate at room temperature for a set period (e.g., 5 to 18 hours).[17][21]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[18][19]
-
Calculation: The apparent permeability (Papp) is calculated based on the concentration change, well volume, membrane area, and incubation time.[21]
-
-
Controls: High, medium, and low permeability control compounds are run in parallel to validate the assay.[21] Lucifer Yellow is often used to check membrane integrity.[18]
In Vitro Stability Assay (Plasma or Whole Blood)
This assay assesses the stability of a bioconjugate in a biologically relevant matrix, predicting its potential for premature drug release.[22]
-
Objective: To measure the rate of drug deconjugation or conjugate degradation over time.
-
Principle: The bioconjugate (e.g., an ADC) is incubated in plasma or whole blood from a relevant species (human, mouse, rat) at 37°C.[22][23] Aliquots are taken at various time points, and the amount of intact conjugate and/or free payload is quantified.
-
Methodology:
-
Incubation: Incubate the ADC at a fixed concentration (e.g., 1 mg/mL) in the biological matrix (plasma or whole blood) at 37°C.[22]
-
Time Points: Collect samples at multiple time points (e.g., 0, 24, 48, 96 hours).[23][24]
-
Sample Processing:
-
For ADCs: Isolate the ADC from the matrix using affinity capture (e.g., Protein A magnetic beads).[22]
-
For PROTACs/Small Molecules: Precipitate proteins using an organic solvent (e.g., acetonitrile) and centrifugation.
-
-
Analysis: Analyze the processed samples using LC-MS to determine the average drug-to-antibody ratio (DAR) for ADCs or the concentration of the intact molecule for PROTACs.[22][23] The supernatant can also be analyzed to quantify the released payload.[22]
-
Data Interpretation: A stable conjugate will show minimal change in DAR or concentration over the time course.[22] Recent studies suggest whole blood may offer better correlation with in vivo stability than plasma.[23]
-
Conclusion
The strategic incorporation of a short PEG spacer like this compound offers a compelling set of advantages for the modern drug developer. By providing a discrete, hydrophilic, and flexible bridge, these linkers can enhance solubility, reduce aggregation, and minimize steric hindrance without significantly compromising cell permeability—a critical balance for intracellularly targeted agents like PROTACs.[2][3][11] While longer PEG chains are superior for maximizing circulation half-life and alkyl chains may offer greater lipophilicity for membrane passage, the nuanced properties of short PEG linkers provide a unique and powerful tool.[1][25] The optimal choice remains target- and molecule-dependent, necessitating the empirical evaluation of different linker strategies through rigorous experimental protocols as outlined in this guide.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Steric repulsion forces contributed by PEGylation of interleukin-1 receptor antagonist (rhIL-1ra) reduce gelation and aggregation at the silicone oil-water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. benchchem.com [benchchem.com]
- 23. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Length: A Critical Determinant in the Stability of ADCs and PROTACs
A comparative guide for researchers, scientists, and drug development professionals on evaluating the impact of linker length on the stability of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The linker connecting the targeting moiety to the therapeutic payload is a critical component in the design of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its length is not merely a spacer but a key modulator of the molecule's stability, efficacy, and pharmacokinetic profile. An ideal linker must be stable enough to prevent premature payload release in circulation, yet facilitate efficient payload delivery or complex formation at the target site.[1][2][3] This guide provides a comparative analysis of how linker length influences the stability of ADCs and PROTACs, supported by experimental data and detailed protocols.
Impact of Linker Length on ADC Stability
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug.[4] Its stability in plasma is paramount to minimize off-target toxicity and ensure the drug reaches the tumor cells.[4][5] Polyethylene glycol (PEG) linkers are frequently used to enhance the physicochemical properties of ADCs.[6] The length of the PEG chain significantly impacts solubility, stability, and in vivo performance.[6]
Generally, a longer and more hydrophilic linker can shield the hydrophobic payload, reducing aggregation and improving pharmacokinetics.[6] However, an excessively long linker might negatively affect the ADC's potency.[6] The optimal linker length represents a balance between stability in circulation and efficient payload release at the target.[7][8][9] Shorter linkers may lead to better ADC stability by keeping the payload closer to the antibody, providing a steric shield.[7]
Quantitative Data on ADC Linker Length and Stability
The following table summarizes representative data on the impact of PEG linker length on key ADC performance metrics.
| Linker Length Category | Typical Composition | Impact on In Vivo Half-Life | Impact on In Vitro Potency | General Characteristics |
| Short | PEG2 - PEG4 | Faster clearance, shorter half-life. | May retain higher potency. | Can lead to reduced in vivo efficacy due to rapid clearance.[6] |
| Intermediate | PEG8 - PEG12 | Slower clearance, longer half-life. | May have a moderate impact on potency. | Often provides a balance for improved in vivo efficacy.[6] |
| Long | PEG24 and larger | Significantly prolonged half-life. | May decrease potency. | Enhances solubility and reduces aggregation, especially for hydrophobic payloads.[6] |
Impact of Linker Length on PROTAC Stability
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[10] The linker's role is to bridge the target protein and the E3 ligase to enable the formation of a stable and productive ternary complex.[11][12] The length and flexibility of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[]
A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[11][14] Conversely, an excessively long linker may result in a less stable complex with reduced degradation efficiency.[11][] Therefore, the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase and must be determined empirically.[12][14]
Quantitative Data on PROTAC Linker Length and Efficacy
The tables below present data on how varying linker lengths affect the efficacy of PROTACs targeting different proteins.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [14]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | 50 | 85 |
| PROTAC B | 16 | 10 | >95 |
| PROTAC C | 20 | 100 | 70 |
Note: Data is representative and actual values can vary based on experimental conditions.
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [14]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC X | Short Alkyl Chain | >1000 | <20 |
| PROTAC Y | PEG3 | 25 | 90 |
| PROTAC Z | PEG5 | 5 | >95 |
Note: Longer linkers were found to be more potent in this system.[14]
Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [14]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | <12 | No degradation | 0 |
| PROTAC 2 | 15 | 150 | 80 |
| PROTAC 3 | 18 | 50 | >90 |
Note: A minimum linker length was required to observe degradation.[14]
Experimental Protocols
Accurate evaluation of linker stability is crucial for the development of effective ADCs and PROTACs. The following are detailed methodologies for key experiments.
ADC In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the premature release of its payload in plasma.[1][15][16]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma from various species (e.g., human, mouse, rat).[1][16] Prepare a control sample in PBS.[16]
-
Incubation: Incubate all samples at 37°C.[1]
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 120, 168 hours).[15] Immediately freeze samples at -80°C.[15]
-
Sample Analysis:
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[15]
-
LC-MS Analysis: Analyze the captured ADC to determine the Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[17][18][19]
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug to determine the extent of drug deconjugation.[16]
-
PROTAC In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a PROTAC.[20]
Methodology:
-
Preparation: Prepare a reaction mixture containing the test PROTAC, human liver microsomes (HLM), and a NADPH regenerating system in a phosphate buffer (pH 7.4).[20]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC compound over time.
Cellular Degradation Assay (for PROTACs)
Objective: To quantify the degradation of the target protein induced by a PROTAC in a cellular context.[11]
Methodology:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., actin).[11]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.
Caption: Comparative experimental workflows for evaluating ADC and PROTAC stability.
Caption: Relationship between linker length and key stability/efficacy parameters for ADCs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. dls.com [dls.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Propargyl-PEG1-acid
The following guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG1-acid (CAS: 55683-37-9), ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling.[1] Adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure a safety shower and eye wash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) : Appropriate PPE must be worn at all times to prevent exposure.[1]
-
Handling : Avoid contact with skin and eyes, and do not inhale any dust, mists, or vapors.[1] Do not eat, drink, or smoke while handling this product.[1] Wash hands thoroughly after use.[1] Contaminated clothing should be removed and laundered before reuse.[1]
-
Storage : Store the compound in a cool, dry place, locked up in a tightly sealed container.[1][3] The recommended long-term storage temperature is -20°C.[3][4]
Hazard Identification and Personal Protective Equipment
The table below summarizes the hazards associated with this compound and the required personal protective equipment.
| Hazard Classification | GHS Code | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | H302 | Eye/Face Protection : Wear safety goggles with side-shields.[1] Hand Protection : Wear chemical-resistant gloves.[1] Skin/Body Protection : Wear impervious clothing to protect the skin.[1] Respiratory Protection : Use a suitable respirator if ventilation is inadequate.[1] |
| Skin Irritation (Category 2) | H315 | |
| Serious Eye Irritation (Category 2A) | H319 | |
| Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation (Category 3) | H335 |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, regional, and national regulations.[1] It is crucial to manage this substance as special waste through a licensed disposal company.[2][3]
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed waste container for all waste containing this compound.[3][5]
- This includes the pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and absorbent pads.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3] If mixed with other hazardous materials, the entire mixture must be treated as hazardous waste.[5]
2. Spill Management:
- In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
- Wearing appropriate PPE, contain the spill.
- Absorb the spilled material with an inert substance, such as sand or vermiculite.[2][6]
- Carefully sweep or scoop up the absorbed material and place it into the designated, tightly closed waste container for disposal.[2][6]
3. Container Management:
- Ensure the waste container is in good condition and properly sealed to prevent leaks.
- Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
- Store the waste container in a designated, secure secondary containment area while awaiting pickup.
4. Final Disposal:
- Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal company.[2][6]
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
- Crucially, never dispose of this compound down the drain. [5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Propargyl-PEG1-acid
This guide provides crucial safety, handling, and disposal protocols for Propargyl-PEG1-acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed[1].
-
Skin corrosion/irritation (Category 2) : Causes skin irritation[1].
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation[1].
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation[1].
Signal Word: Warning[1]
Pictograms:
-
Exclamation Mark
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection[1][2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[1][2][4][5]. |
| Body Protection | Laboratory coat (flame-resistant recommended) | A fully fastened lab coat provides a barrier against accidental spills and contact with clothing[1][2][4]. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling should occur within a certified chemical fume hood[1][2][4]. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is necessary[3][5]. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects[2][4]. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining chemical integrity and preventing accidents.
3.1. Safe Handling Protocol
-
Preparation: Ensure an approved chemical fume hood is operational. Have an accessible safety shower and eye wash station ready[1].
-
Workspace: Prepare a designated, clean, and uncluttered workspace within the fume hood.
-
Handling: Avoid all personal contact, including inhalation[4]. Prevent the formation of dust and aerosols[1][3]. When transferring, do so carefully. Do not eat, drink, or smoke in the handling area[1].
-
Post-Handling: After handling, decontaminate all work surfaces. Wash hands thoroughly with soap and water[1][2][3]. Remove and properly dispose of contaminated PPE.
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
Store locked up and away from strong oxidizing agents[1][3].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Assessment
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances (e.g., flammable, corrosive, toxic chemicals)[8][9].
-
Classification:
-
Non-Contaminated: If the waste is pure or mixed only with non-hazardous materials, it can generally be treated as non-hazardous chemical waste[8][10].
-
Contaminated: If mixed with a hazardous substance, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component[8][9].
-
4.2. Step-by-Step Disposal Procedure
-
Containerization: Collect waste in a dedicated, chemically compatible, and sealable container. Clearly label the container as "this compound waste" and include the date of accumulation[2][8].
-
Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines[2][8].
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department for collection by a licensed chemical waste disposal contractor. This is the primary and mandatory disposal route[8][10].
-
Prohibited Disposal: Do not dispose of this compound down the drain or in solid waste trash[8][11].
Quantitative Data Summary
The following table summarizes key data for this compound.
| Parameter | Value | Source |
| CAS Number | 55683-37-9 | [1][6][7] |
| Molecular Formula | C₆H₈O₃ | [6][7] |
| Molecular Weight | 128.13 g/mol | [7] |
| Purity | ≥95% | [7] |
| Form | Liquid | [7] |
| Storage Temperature | -20°C | [6][7] |
Emergency First Aid Procedures
In case of exposure, follow these immediate first aid measures and seek prompt medical attention.
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, provide respiratory support[1].
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention[1].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician[1].
Workflow for Handling and Disposal of this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.uga.edu [research.uga.edu]
- 5. leelinework.com [leelinework.com]
- 6. This compound, 55683-37-9 | BroadPharm [broadpharm.com]
- 7. This compound = 95 55683-37-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
